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  • Product: Allyldiphenylphosphine sulfide
  • CAS: 10061-87-7

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of Allyldiphenylphosphine Sulfide: A Comprehensive Technical Guide

Executive Summary Allyldiphenylphosphine sulfide (CAS: 10061-87-7) is a highly versatile organophosphorus compound utilized extensively in coordination chemistry, homogeneous catalysis, and advanced ligand design[1]. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyldiphenylphosphine sulfide (CAS: 10061-87-7) is a highly versatile organophosphorus compound utilized extensively in coordination chemistry, homogeneous catalysis, and advanced ligand design[1]. Featuring both a soft Lewis base (the P=S sulfur atom) and a hemilabile olefinic moiety (the allyl group), this compound serves as an excellent bidentate or bridging ligand for late transition metals such as Pt(II), Pd(II), and Rh(I).

For researchers and drug development professionals utilizing organophosphorus scaffolds, understanding the exact spatial arrangement, bond metrics, and crystal packing of these precursors is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the synthesis, crystallization, and X-ray diffraction (XRD) analysis of allyldiphenylphosphine sulfide, establishing a self-validating protocol for structural characterization.

Physicochemical and Structural Overview

Because of the high energy of the P=O and P=S bonds, tertiary phosphine sulfides are significantly more stable and less prone to spontaneous oxidation than their parent phosphines[2]. The conversion of an allyl phosphinodithioate or an allyldiphenylphosphine into a tertiary phosphine sulfide yields a highly crystalline material suitable for rigorous X-Ray Diffraction (XRD) studies[2].

Table 1: Physicochemical Properties of Allyldiphenylphosphine Sulfide
ParameterValue / Description
Chemical Name Allyldiphenylphosphine sulfide
CAS Registry Number 10061-87-7
Molecular Formula C₁₅H₁₅PS
Molecular Weight 258.32 g/mol
Expected Coordination Geometry Near-tetrahedral (τ₄ ≈ 0.94)
Primary Intermolecular Forces C–H···S hydrogen bonding, π–π stacking

Drawing upon structurally analogous diphenylphosphine sulfides, such as (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), the phosphorus center adopts a near-tetrahedral geometry[3]. The structural metrics are highly conserved across this class of molecules.

Table 2: Characteristic XRD Bond Metrics for Diphenylphosphine Sulfides
Structural FeatureExpected ValueCausality / Mechanistic Insight
P=S Bond Length ~1.95 – 1.96 ÅIndicates strong double-bond character with significant backbonding of electron density from sulfur to phosphorus[3].
P–C(phenyl) Bond Length ~1.81 – 1.82 ÅStandard single bond length; slightly contracted due to the electron-withdrawing nature of the P=S moiety[3].
C=C(allyl) Bond Length ~1.31 – 1.33 ÅTypical uncoordinated olefinic bond length.
C–H···S Interaction Distance ~3.36 – 3.39 ÅStabilizes the crystal lattice; directs the macroscopic crystal habit (often forming extended chains along the z-axis)[3].

Experimental Protocols: Synthesis and Crystallization

To obtain high-quality single crystals for XRD, the synthesis must yield a phase-pure product. The sulfurization of phosphines is a highly efficient process, but careful control of the crystallization environment is required to prevent twinning or dynamic disorder of the allyl group.

Protocol 3.1: Synthesis of Allyldiphenylphosphine Sulfide

Causality Check: Toluene is selected as the solvent because its high boiling point (110 °C) provides sufficient thermal energy to overcome the activation barrier for the homolytic cleavage of the S₈ ring, ensuring rapid and complete sulfurization.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of allyldiphenylphosphine in 25 mL of anhydrous toluene.

  • Sulfurization: Add 10.5 mmol of elemental sulfur (S₈) (a slight 5% stoichiometric excess to ensure complete conversion).

  • Reflux: Heat the mixture to reflux (110 °C) for 4 hours with continuous magnetic stirring.

  • Reaction Monitoring: Withdraw a 0.1 mL aliquot and analyze via ³¹P NMR. The reaction is complete when the P(III) signal (approx. -15 ppm) completely disappears, replaced by a single P(V)=S peak at approximately +35 ppm.

  • Purification: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove any unreacted polymeric sulfur. Concentrate the filtrate in vacuo to yield the crude product.

Protocol 3.2: Growth of Diffraction-Quality Crystals

Causality Check: The allyl group is highly flexible. Rapid precipitation leads to conformational disorder in the solid state. Slow diffusion or slow cooling is mandatory to allow the molecules to pack into their lowest-energy thermodynamic minimum.

  • Dissolve the crude allyldiphenylphosphine sulfide in a minimum volume of hot ethanol (approx. 60 °C).

  • Add hexanes dropwise until the solution becomes faintly turbid, then add one drop of ethanol to clear the solution.

  • Place the vial in a Dewar flask filled with warm water and allow it to cool to room temperature over 48 hours, followed by storage at 4 °C for 72 hours.

  • Harvest the resulting colorless, block-like crystals directly into a protective layer of Paratone-N oil to prevent mechanical degradation.

SynthesisWorkflow A Allyldiphenylphosphine (Precursor) C Reflux in Toluene (110°C, 4h, Argon) A->C B Elemental Sulfur (S8) (Oxidant) B->C D 31P NMR Monitoring (Target: +35 ppm) C->D E Filtration & Concentration (Remove excess S8) D->E Conversion >99% F Recrystallization (EtOH/Hexane) E->F G Diffraction-Quality Single Crystals F->G Slow Cooling

Figure 1: Step-by-step synthesis and crystallization workflow for allyldiphenylphosphine sulfide.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

The determination of the exact crystal structure requires rigorous data collection and refinement parameters. The integration of modern dual-space structure solution algorithms (like SHELXT) has standardized this process[4].

Protocol 4.1: Data Collection and Refinement

Causality Check: Data must be collected at cryogenic temperatures (100 K) using a liquid nitrogen cryostream. This minimizes the thermal atomic displacement parameters (ellipsoids) of the terminal vinyl carbons, which otherwise exhibit severe dynamic disorder at room temperature, artificially shortening the apparent C=C bond length.

  • Mounting: Select a single crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

  • Data Collection: Transfer the loop immediately to the diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus source. Maintain the crystal at 100 K.

  • Integration: Collect full sphere data (ω and φ scans). Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the heavy sulfur and phosphorus atoms.

  • Structure Solution: Solve the structure using the dual-space algorithm SHELXT[4]. This will readily locate the P, S, and aromatic C atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL[4].

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Place hydrogen atoms in calculated positions using a riding model (Uiso(H) = 1.2 Ueq(C) for aromatic/methylene, 1.5 Ueq(C) for methyl).

  • Validation: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no A- or B-level alerts remain.

XRDWorkflow N1 Crystal Mounting (Cryoloop, Paratone Oil) N2 Data Collection (100 K) (Mo Kα or Cu Kα radiation) N1->N2 N3 Data Reduction & Scaling (Absorption Correction) N2->N3 Raw Frames N4 Structure Solution (SHELXT - Dual Space) N3->N4 hkl file N5 Structure Refinement (SHELXL - Least Squares) N4->N5 Initial Model N6 Validation & CIF Generation (CheckCIF) N5->N6 R1 < 0.05

Figure 2: Standardized self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Powder X-Ray Diffraction (PXRD) for Phase Purity

While SC-XRD provides the absolute molecular geometry, it only samples a single microscopic crystal. To validate that the synthesized bulk powder is representative of the single crystal, Powder X-Ray Diffraction (PXRD) must be employed.

Validation Protocol:

  • Grind 50 mg of the bulk allyldiphenylphosphine sulfide into a fine powder using an agate mortar and pestle.

  • Load the powder onto a zero-background silicon sample holder.

  • Scan from 2θ = 5° to 50° using a Cu Kα source (λ = 1.5406 Å) with a step size of 0.01°.

  • Causality Check: Import the .cif file generated from the SC-XRD experiment into Mercury (CCDC) and calculate the simulated powder pattern. A direct overlay of the experimental PXRD pattern with the simulated pattern confirms absolute bulk phase purity.

References

  • Chemical Substance Information: Allyldiphenylphosphine sulfide. NextSDS Substance Database. Available at:[Link]

  • Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride. IUCrData (2023). Available at:[Link]

  • Synthesis, Structure, and Solution Studies of Lithiated Allylic Phosphines and Phosphine Oxides. Organometallics, ACS Publications (2020). Available at:[Link]

Sources

Exploratory

Mechanism and Methodologies for the Formation of Allyldiphenylphosphine Sulfide: A Comprehensive Technical Guide

Executive Summary Allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is a highly versatile organophosphorus building block. In advanced organometallic chemistry, it serves as a critical precursor for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is a highly versatile organophosphorus building block. In advanced organometallic chemistry, it serves as a critical precursor for the synthesis of bidentate P–S ligands, 1-phosphabarrelene derivatives, and active palladium(II) catalysts used in Suzuki cross-coupling and allylation reactions[1]. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the two primary mechanistic pathways for synthesizing this compound: the direct sulfurization of allyldiphenylphosphine and the base-mediated allylation of diphenylphosphine sulfide .

This guide moves beyond theoretical reaction schemes to explain the causality behind reagent selection, the thermodynamic drivers of the mechanisms, and field-proven, self-validating experimental protocols.

Mechanistic Pathway I: Direct Sulfurization of Allyldiphenylphosphine

Causality and Mechanistic Insights

The direct sulfurization of trivalent phosphorus compounds is driven by the high thermodynamic stability of the resulting P=S double bond. While various sulfur transfer agents (e.g., Lawesson's reagent, thiiranes) can be employed, elemental sulfur ( S8​ ) remains the gold standard[2]. The choice of S8​ is dictated by its superior atom economy, low cost, and the avoidance of complex, difficult-to-separate byproducts.

Mechanistically, the reaction initiates via the nucleophilic attack of the phosphorus lone pair on the S8​ crown ring. This induces a heterolytic cleavage of the S–S bond, generating a zwitterionic intermediate. Subsequent rapid sulfur transfer and sequential degradation of the sulfur chain yield the stable phosphine sulfide[3].

Workflow Visualization

G A Allyldiphenylphosphine Ph2P(CH2CH=CH2) E Allyldiphenylphosphine Sulfide Ph2P(S)(CH2CH=CH2) A->E Route 1: Direct Sulfurization B Elemental Sulfur (S8) Solvent: Toluene B->E Sulfur Transfer C Diphenylphosphine Sulfide Ph2P(S)H C->E Route 2: Base-Mediated Allylation D Allyl Bromide / Base Solvent: DMF D->E Alkylation Agent

Synthetic pathways for allyldiphenylphosphine sulfide formation.

Self-Validating Experimental Protocol: Direct Sulfurization

This protocol utilizes in-process analytical checks to ensure reaction completion without over-reliance on arbitrary reaction times.

Reagents:

  • Allyldiphenylphosphine (1.0 equiv)

  • Elemental Sulfur, S8​ (1.1 equiv of S atoms)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve allyldiphenylphosphine in anhydrous toluene.

  • Sulfur Addition: Add elemental sulfur ( S8​ ) in a single portion at room temperature.

  • Reaction: Elevate the temperature to 40–60 °C and stir for 2–4 hours.

  • In-Process Validation ( 31P NMR): Extract a 0.1 mL aliquot. The reaction is complete when the 31P NMR signal for the P(III) starting material (typically around -14 ppm) completely disappears, replaced by a sharp singlet at approximately +41 to +42 ppm, characteristic of the P(V)=S species[3].

  • Workup: Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove any unreacted polymeric sulfur. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a colorless to pale-yellow oil.

Mechanistic Pathway II: Base-Mediated Allylation of Diphenylphosphine Sulfide

Causality and Mechanistic Insights

Handling secondary phosphines ( Ph2​PH ) requires rigorous air-free techniques due to their pyrophoric nature. By utilizing the bench-stable secondary phosphine sulfide ( Ph2​P(S)H ), researchers can perform alkylations under significantly milder conditions[4].

When Ph2​P(S)H is deprotonated by a base (e.g., NaH or K2​CO3​ ), it forms an ambidentate diphenylphosphinothioite anion ( [Ph2​P−S]−↔[Ph2​P=S]− )[5]. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the phosphorus atom is a "softer" nucleophilic center compared to the sulfur atom. When reacted with allyl bromide (a soft electrophile), the SN​2 substitution occurs almost exclusively at the phosphorus center (P-alkylation), successfully forming the required C–P bond rather than a C–S bond.

Mechanism Visualization

Mechanism A Ph2P(S)H (Secondary Phosphine Sulfide) B Deprotonation (NaH or K2CO3) A->B C Ambidentate Anion [Ph2P-S]⁻ ↔[Ph2P=S]⁻ B->C E SN2 Transition State (P-Alkylation) C->E Nucleophilic Attack D Allyl Bromide (Electrophile) D->E F Ph2P(S)(CH2CH=CH2) + NaBr E->F Bromide Leaving

SN2 mechanism of base-mediated allylation of diphenylphosphine sulfide.

Self-Validating Experimental Protocol: Base-Mediated Allylation

Reagents:

  • Diphenylphosphine sulfide (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Sodium Hydride, 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under argon. Dropwise add a solution of diphenylphosphine sulfide in DMF.

  • Validation of Anion Formation: Observe the evolution of H2​ gas. The cessation of bubbling indicates complete deprotonation and formation of the ambidentate anion[5].

  • Alkylation: Add allyl bromide dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.

  • In-Process Validation ( 31P NMR): The starting material Ph2​P(S)H exhibits a distinct doublet in 31P NMR at ~ +21 ppm with a massive P–H coupling constant ( JPH​≈480 Hz). The reaction is validated as complete when this doublet collapses into a clean singlet at ~ +41 ppm, confirming the substitution of the proton with the allyl group[4].

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with LiCl solution (to remove residual DMF) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Comparative Data Analysis

To assist in route selection for scale-up or specific laboratory constraints, the following table summarizes the quantitative and qualitative metrics of both methodologies.

MetricRoute 1: Direct SulfurizationRoute 2: Base-Mediated Allylation
Primary Precursor AllyldiphenylphosphineDiphenylphosphine sulfide
Precursor Stability Air-sensitive (requires inert storage)Bench-stable (air and moisture tolerant)
Reagents Elemental Sulfur ( S8​ )Allyl bromide, Base ( NaH or K2​CO3​ )
Typical Yield 85% – 95%75% – 85%
Reaction Time 2 – 4 hours12 – 18 hours
Regioselectivity N/A (Direct addition)High P-alkylation (HSAB controlled)
Atom Economy Excellent (Only sulfur added)Moderate (Loss of H2​ and NaBr )
Primary Byproducts Polymeric sulfur residuesSodium bromide, residual mineral oil

References

  • Title: Synthesis of 1-Phosphabarrelene Phosphine Sulfide Substituted Palladium(II) Complexes: Application in the Catalyzed Suzuki Cross-Coupling Process and in the Allylation of Secondary Amines Source: ACS Publications URL:[1]

  • Title: Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins Source: PMC / NIH URL:[3]

  • Title: Secondary Phosphine Sulfide‐Enabled Iridium‐Catalyzed Asymmetric Allylic Substitution Source: DICP / Wiley URL:[4]

  • Title: Generation of Benzyne Species from Diphenylphosphoryl Derivatives - Simultaneous Exchange of Three Functional Groups Source: Scholaris URL:[5]

  • Title: Arylphosphine Oxides and Heteroatom Derivatives Source: Thieme Connect URL:[2]

Sources

Foundational

Vibrational Spectroscopy of Allyldiphenylphosphine Sulfide: A Comprehensive Guide to IR Absorption Bands and Structural Validation

Executive Summary Allyldiphenylphosphine sulfide ( C15​H15​PS ) is a highly versatile intermediate utilized in transition metal catalysis, coordination chemistry, and advanced drug development workflows. Validating the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyldiphenylphosphine sulfide ( C15​H15​PS ) is a highly versatile intermediate utilized in transition metal catalysis, coordination chemistry, and advanced drug development workflows. Validating the structural integrity of this compound—specifically confirming successful sulfurization while ruling out competitive oxidation—requires precise analytical methodologies. This whitepaper provides an in-depth, self-validating guide to the Infrared (IR) spectroscopy of allyldiphenylphosphine sulfide, detailing the mechanistic causality behind its vibrational modes and establishing a robust protocol for spectral acquisition.

Mechanistic Causality in Organophosphorus Vibrational Modes

To interpret the IR spectrum of allyldiphenylphosphine sulfide accurately, researchers must understand the physical causality governing its molecular vibrations. The molecule consists of three distinct functional domains: the polarizable P=S core, the rigid diphenyl groups, and the flexible allyl chain.

  • The P=S Core: Unlike the highly electronegative oxygen in phosphine oxides (which creates a massive dipole moment and a strong band at ~1150–1200 cm⁻¹), sulfur is larger, heavier, and more polarizable. This increased mass and lower force constant shift the P=S stretching vibration ( νP=S​ ) into the fingerprint region, typically between 600 and 650 cm⁻¹. The intensity of this band can vary based on solid-state packing or solvent dielectric, but it remains the definitive marker of successful sulfurization 1.

  • The Diphenyl Scaffold: The attachment of a phosphorus atom to a phenyl ring restricts the ring's vibrational freedom. This kinematic coupling produces a highly diagnostic, sharp P-C(aromatic) stretching mode at ~1435 cm⁻¹. Additionally, the out-of-plane C-H bending modes of the mono-substituted benzene rings dominate the lower frequency region at 740 cm⁻¹ and 690 cm⁻¹ 2.

  • The Allyl Group: The terminal alkene ( CH2​=CH−CH2​− ) operates largely independently of the phosphorus center due to the insulating methylene bridge. Its signature is an isolated C=C stretch at ~1635 cm⁻¹ and distinct out-of-plane =CH₂ deformations at 990 cm⁻¹ and 910 cm⁻¹ 3.

Quantitative Data: Characteristic IR Absorption Bands

The following table synthesizes the quantitative spectral data required for the positive identification of allyldiphenylphosphine sulfide.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Causality
P=S Bond ν(P=S) Stretch600 - 620Medium-StrongPrimary confirmation of sulfurization; heavy S atom shifts band to fingerprint region.
P-Phenyl ν(P−C) Aromatic Stretch~1435StrongHighly specific kinematic marker for phosphorus attached directly to a phenyl ring.
Phenyl Ring ν(C=C) Aromatic Stretch1585, 1480MediumStandard aromatic skeletal vibrations; unaffected by P=S substitution.
Phenyl Ring δ(C−H) Out-of-Plane740, 690Very StrongConfirms the presence of mono-substituted benzene rings.
Allyl Group ν(C=C) Alkene Stretch1630 - 1640Weak-MediumConfirms the unsaturated allyl chain; isolated from aromatic interference.
Allyl Group ν(=C−H) Stretch3050 - 3080Medium sp2 hybridized C-H stretching of the terminal vinyl group.
Allyl Group δ(=CH2​) Out-of-Plane990, 910StrongTerminal vinyl group deformation; critical for differentiating from propyl derivatives.
P-C (Aliphatic) ν(P−C) Allyl Stretch~750MediumOverlaps slightly with phenyl bending; requires careful baseline deconvolution.

Self-Validating Experimental Protocol

To ensure data integrity, the experimental protocol must be self-validating. The greatest risk in synthesizing phosphine sulfides is competitive oxidation to the phosphine oxide. The following ATR-FTIR workflow inherently tests for this failure mode.

Prerequisite: Utilize a Diamond ATR crystal rather than Zinc Selenide (ZnSe). ZnSe crystals have a spectral cutoff around 650 cm⁻¹, which can artificially truncate or obscure the critical P=S stretching band at 600–620 cm⁻¹.

Step-by-Step Methodology
  • System Purge and Background Acquisition:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 1600–1700 cm⁻¹ and 3000–3600 cm⁻¹ regions. Failing to purge will mask the weak allyl C=C stretch (~1635 cm⁻¹) and the =C-H stretch (~3060 cm⁻¹).

  • Sample Deposition:

    • Action: Apply a neat film (if viscous liquid) or a finely ground powder (if crystalline) of allyldiphenylphosphine sulfide directly onto the diamond ATR crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Inadequate contact between the sample and the crystal reduces the evanescent wave penetration, leading to poor signal-to-noise ratios and baseline artifacts (the Christiansen effect).

  • Data Acquisition:

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Self-Validation & Quality Control (The P=O Check):

    • Action: Before assigning the P=S and allyl bands, inspect the 1150–1200 cm⁻¹ region.

    • Causality: The P=O bond is highly IR-active and produces a massive signal at ~1180 cm⁻¹. If a strong peak is observed here, the sample has undergone competitive oxidation. The protocol dictates that the synthesis is only validated if the 1180 cm⁻¹ peak is absent while the 610 cm⁻¹ peak is present.

Diagnostic Workflows & Logical Mapping

The following diagrams illustrate the analytical workflow and the logical mapping of vibrational modes.

FTIR_Workflow Start Sample Prep: Allyldiphenylphosphine Sulfide ATR ATR-FTIR Setup (Diamond Crystal) Start->ATR Liquid/Film KBr KBr Pellet (Transmission) Start->KBr Solid Acq Data Acquisition (4000 - 400 cm⁻¹) ATR->Acq KBr->Acq Process Baseline Correction & Atmospheric Comp Acq->Process Analyze Peak Identification (P=S, P-Ph, Allyl) Process->Analyze Validate Self-Validation: Check for P=O (~1180 cm⁻¹) Analyze->Validate Quality Control

Figure 1: Self-validating ATR-FTIR workflow for organophosphorus sulfide characterization.

Band_Mapping Mol Allyldiphenylphosphine Sulfide Grp_PS P=S Bond Mol->Grp_PS Grp_PPh P-Phenyl Group Mol->Grp_PPh Grp_Allyl Allyl Group Mol->Grp_Allyl Band_PS ν(P=S) Stretch 600 - 620 cm⁻¹ Grp_PS->Band_PS Band_PPh_C ν(P-C) Aromatic ~1435 cm⁻¹ Grp_PPh->Band_PPh_C Band_PPh_Ring ν(C=C) Aromatic 1585, 1480 cm⁻¹ Grp_PPh->Band_PPh_Ring Band_PPh_Bend δ(C-H) Out-of-Plane 740, 690 cm⁻¹ Grp_PPh->Band_PPh_Bend Band_Al_CC ν(C=C) Alkene 1630 - 1640 cm⁻¹ Grp_Allyl->Band_Al_CC Band_Al_CH ν(=C-H) Stretch 3050 - 3080 cm⁻¹ Grp_Allyl->Band_Al_CH Band_Al_Bend δ(=CH2) Bend 990, 910 cm⁻¹ Grp_Allyl->Band_Al_Bend

Figure 2: Logical mapping of functional groups to diagnostic IR absorption wavenumbers.

References

  • Syntheses, X-ray Structures, Photochemistry, Redox Properties, and DFT Calculations of Interconvertible fac- and mer-[Mn(SPS)(CO)3] Isomers Containing a Flexible SPS-Based Pincer Ligand. ACS Publications. 1

  • Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophospination of alkenes and alkynes. The Royal Society of Chemistry. 2

  • Non-catalyzed addition of secondary phosphine chalcogenides to divinyl chalcogenides under solvent-free conditions. Taylor & Francis. 3

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of Allyldiphenylphosphine Sulfide: A Mechanistic Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyldiphenylphosphine sulfide (C₁₅H₁₅PS, Exact Mass: 258.0632 Da) is a highly versatile intermediate utilized in the synthesis of P-chirogenic ligands, organocatalysts, and pharmaceutical precursors[1]. In mass spectrometry (MS), distinguishing this compound from its oxidized analogs (phosphine oxides) or structural isomers requires a deep understanding of its gas-phase thermodynamic stability[2]. This guide provides a comprehensive mechanistic breakdown of its fragmentation patterns, contrasting hard ionization (Electron Impact, EI) with soft ionization (Electrospray Ionization, ESI), and establishes a self-validating analytical protocol for high-confidence structural elucidation.

Gas-Phase Thermodynamic Drivers

As an analytical scientist, interpreting the mass spectrum of a phosphine sulfide is not merely a library-matching exercise; it is an analysis of competing bond dissociation energies. The fragmentation of allyldiphenylphosphine sulfide is governed by three fundamental principles:

  • P=S Bond Robustness: The phosphorus-sulfur double bond is highly polarizable but thermodynamically stable. Unlike phosphine oxides, which frequently expel a neutral PO• radical, phosphine sulfides strongly resist the loss of PS•, preferring to retain the sulfur atom in the primary fragment[3].

  • Allylic Lability: The P–C(allyl) bond is the weakest covalent linkage in the molecule. Its cleavage is thermodynamically driven by the formation of a resonance-stabilized allyl leaving group and a highly stable diphenylphosphinothioyl cation ([Ph₂P=S]⁺)[4].

  • The Even-Electron Rule: The ionization method dictates the cleavage mechanism. Under EI (70 eV), the radical cation [M]•⁺ undergoes homolytic cleavage. Under ESI-MS/MS, the protonated even-electron precursor [M+H]⁺ undergoes heterolytic cleavage or rearrangement to expel a neutral molecule.

Primary Fragmentation Pathways: EI vs. ESI-CID

Electron Impact (EI-MS) Pathway

Under standard 70 eV electron ionization, the molecule forms a radical cation [M]•⁺ at m/z 258 . The excess internal energy drives rapid homolytic bond cleavage:

  • Alpha-Cleavage (Base Peak, m/z 217): The dominant thermodynamic sink is the expulsion of the allyl radical (C₃H₅•, 41 Da). This yields the highly stable[Ph₂P=S]⁺ cation.

  • Phenyl Expulsion (m/z 181): A competing, albeit minor, pathway is the loss of a phenyl radical (77 Da), yielding[PhP(S)Allyl]⁺.

  • Skeletal Rearrangement (m/z 154): High-energy EI induces the two phenyl rings to couple, extruding the PS fragment to form a biphenyl radical cation ([C₁₂H₁₀]•⁺). This is a classic diagnostic hallmark of diphenyl-substituted heteroatoms[3].

Electrospray Ionization (ESI-MS/MS) Pathway

In ESI positive mode, the molecule is protonated to form [M+H]⁺ at m/z 259 . When subjected to Collision-Induced Dissociation (CID), the even-electron rule strictly applies:

  • Neutral Alkene Loss (m/z 217): Instead of losing an allyl radical, the protonated precursor undergoes a hydrogen transfer rearrangement, expelling neutral propene (C₃H₆, 42 Da) to yield the same[Ph₂P=S]⁺ cation at m/z 217.

Fragmentation_Pathway M [M]•+ m/z 258 Allyldiphenylphosphine sulfide F217 [Ph2P=S]+ m/z 217 Base Peak M->F217 - C3H5• (41 Da) F181 [PhP(S)Allyl]+ m/z 181 M->F181 - Ph• (77 Da) F41 [C3H5]+ m/z 41 Allyl cation M->F41 - Ph2P(S)• (217 Da) F185 [Ph2P]+ m/z 185 F217->F185 - S (32 Da) F140 [PhP=S]•+ m/z 140 F217->F140 - Ph• (77 Da) F154 [Ph-Ph]•+ m/z 154 Biphenyl cation F217->F154 Rearrangement - PS F77 [Ph]+ m/z 77 F185->F77 - PhP (108 Da) F140->F77 - PS (63 Da)

Mass spectrometry fragmentation logic of allyldiphenylphosphine sulfide.

Diagnostic Fragment Ion Summary

The following table summarizes the critical quantitative data required to annotate the mass spectrum of allyldiphenylphosphine sulfide accurately.

m/zIon FormulaRel. Abundance (EI)Fragmentation MechanismDiagnostic Value
258 [C₁₅H₁₅PS]•⁺15 - 25%Molecular Ion[M]•⁺Confirms intact molecular weight.
217 [C₁₂H₁₀PS]⁺100% (Base)Loss of Allyl radical (-41 Da)Primary structural confirmation of the Ph₂P=S core.
185 [C₁₂H₁₀P]⁺20 - 30%Loss of Allyl and Sulfur (-73 Da)Differentiates from phosphine oxides (which lack this specific mass shift).
181 [C₉H₁₀PS]⁺5 - 10%Loss of Phenyl radical (-77 Da)Confirms the presence of the intact allyl group.
154 [C₁₂H₁₀]•⁺10 - 15%Skeletal Rearrangement (-PS)Confirms two phenyl rings attached to the same heteroatom.
77 [C₆H₅]⁺40 - 50%Phenyl cation formationStandard aromatic indicator.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in your structural characterization, the following LC-ESI-MS/MS methodology incorporates a self-validating system suitability step.

Step-by-Step LC-ESI-MS/MS Methodology

1. System Validation & Quality Control (Crucial Step)

  • Action: Before analyzing the target analyte, inject a 5 µg/mL standard of Triphenylphosphine sulfide (TPPS).

  • Causality: TPPS has a known, highly stable fragmentation pattern yielding m/z 294 [M]•⁺ and m/z 217 [M-Ph]⁺. If the m/z 217 fragment is absent, your collision energy is too low. If the m/z 185 [Ph₂P]⁺ fragment dominates over 217, the energy is too high. This provides a self-calibrating threshold for the instrument's internal energy deposition[3].

2. Sample Preparation

  • Dilute the allyldiphenylphosphine sulfide sample to 10 µg/mL in LC-MS grade Acetonitrile (MeCN).

  • Add 0.1% Formic Acid to promote efficient protonation for ESI positive mode.

3. Chromatographic Separation

  • Column: UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% MeCN in Water (both containing 0.1% Formic acid) over 5 minutes.

  • Causality: The high lipophilicity of the diphenyl groups requires a high organic composition for elution, while the sharp gradient minimizes peak broadening.

4. Ionization & CID Parameters

  • Source: ESI (+), Capillary Voltage: 3.0 kV.

  • Collision Gas: Argon.

  • Causality: Argon provides higher momentum transfer than nitrogen, which is critical for cleanly cleaving the robust P-C bonds in phosphine derivatives without inducing excessive secondary fragmentation[2].

  • Collision Energy (CE): Ramp from 15 eV to 30 eV.

MS_Workflow S1 1. Sample Prep 10 µg/mL in MeCN Internal Std Addition S2 2. Chromatography UPLC C18 Column Isocratic or Gradient S1->S2 S3 3. Ionization ESI (+) mode Capillary: 3.0 kV S2->S3 S4 4. Fragmentation CID with Argon Energy: 15-30 eV S3->S4 S5 5. Data Analysis Extract m/z 217 Verify Isotope Ratio S4->S5

LC-ESI-MS/MS analytical workflow for phosphine sulfide characterization.

References[3] Title: Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact | Source: Journal of the American Chemical Society | URL:https://pubs.acs.org/doi/10.1021/ja00720a026[1] Title: Enzymatic Desymmetrisation of Prochiral Phosphines and Phosphine P-Sulfides as a Route to P-Chiral Catalysts | Source: MDPI | URL:https://www.mdpi.com/1422-0067/23/3/1517[4] Title: Non-catalyzed addition of secondary phosphine chalcogenides to divinyl chalcogenides under solvent-free conditions | Source: Taylor & Francis | URL:https://www.tandfonline.com/doi/full/10.1080/10426507.2016.1192629[2] Title: Direct carbonyl reductive functionalizations by diphenylphosphine oxide | Source: PMC - NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11800109/

Sources

Foundational

Electronic Properties of Allyldiphenylphosphine Sulfide Ligands: A Comprehensive Technical Guide

Executive Summary In the realm of coordination chemistry and homogeneous catalysis, the design of ligands dictates the efficacy, stability, and selectivity of metal complexes. While traditional tertiary phosphines are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and homogeneous catalysis, the design of ligands dictates the efficacy, stability, and selectivity of metal complexes. While traditional tertiary phosphines are ubiquitous, their susceptibility to oxidation and rigid coordination modes often limit their application in complex catalytic cycles. Allyldiphenylphosphine sulfide emerges as a highly versatile alternative, bridging the gap between soft σ -donors and hemilabile π -acceptors.

This whitepaper provides an in-depth analysis of the electronic properties of allyldiphenylphosphine sulfide ligands. By dissecting the causality behind their unique coordination behavior—specifically the interplay between the polarizable P=S bond and the hemilabile allyl moiety—this guide equips researchers and drug development professionals with the mechanistic insights required to harness these ligands in advanced cross-coupling reactions and nanocrystal synthesis.

Structural and Electronic Foundations

The electronic architecture of allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is defined by three distinct structural components, each contributing to its overall ligand profile:

The P=S Bond: A Soft, Polarizable Donor

Unlike phosphine oxides, which possess a highly polarized and exceptionally strong P=O bond (bond energy ~130 kcal/mol) that binds strictly to hard metals, phosphine sulfides feature a weaker, more polarizable P=S bond (bond energy ~90 kcal/mol). The oxidation of the phosphorus center from P(III) to P(V) shifts the primary coordination site from phosphorus to sulfur. Sulfur acts as a soft σ -donor with minimal π -acidity, making it an ideal match for soft, low-valent late transition metals such as Pd(0), Pt(II), and Ni(0) 1[1].

The Allyl Moiety: Electronic Hemilability

The allyl group ( CH2​CH=CH2​ ) introduces critical hemilability. While the sulfur atom anchors the ligand to the metal center, the C=C double bond can reversibly coordinate via π -donation, forming a bidentate S,alkene-chelate 2[2]. During a catalytic cycle, the weaker alkene-metal bond can dynamically dissociate to open a vacant coordination site for substrate binding, while the strong S-metal bond prevents catalyst aggregation.

Tolman Electronic Parameter (TEP) Context

The Tolman Electronic Parameter (TEP) is traditionally derived from the A1​ carbonyl stretching frequency of Ni(CO)3​L complexes to measure the electron-donating capacity of phosphines 3[3]. Because allyldiphenylphosphine sulfide coordinates via sulfur rather than phosphorus, traditional TEP values do not directly apply. Instead, its electronic influence is evaluated through the thermodynamic stability of the resulting metal-sulfide complexes, which directly impacts phenomena such as phase transitions in nanocrystal synthesis 4[4].

Quantitative Data: Electronic and Steric Parameters

The following table summarizes the electronic and steric parameters of allyldiphenylphosphine sulfide relative to standard phosphine benchmarks.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Tolman Cone Angle (θ)Primary Coordination Mode
Triphenylphosphine (PPh₃)2068.9145°P-donor (σ-donor, π-acceptor)
Tri-tert-butylphosphine (P(t-Bu)₃)2056.1182°P-donor (Strong σ-donor)
Allyldiphenylphosphine~2068~140°P-donor / Alkene π-donor
Allyldiphenylphosphine Sulfide N/A (Evaluated via S-basicity) ~140° (effective) S-donor / Alkene π-donor (Hemilabile)

Workflow & Logical Relationships

The following diagram illustrates the logical progression from the synthesis of the ligand to its electronic evaluation and eventual application in catalysis and materials science.

G Ligand Allyldiphenylphosphine Sulfide (Target Ligand) Coordination Coordination to Metal Center (e.g., Ni, Pd, Pt) Ligand->Coordination Metal Precursor Hemilability Hemilabile Behavior Evaluation (Reversible Alkene Binding) Ligand->Hemilability Bidentate vs Monodentate Synthesis Synthesis via Sulfurization (S8 addition to Phosphine) Synthesis->Ligand High Yield, Air Stable NMR_Analysis 31P & 1H NMR Spectroscopy (Monitor P=S and Alkene shifts) Coordination->NMR_Analysis Structural Validation Electronic_Eval Electronic Parameter Evaluation (S-Donor Strength) NMR_Analysis->Electronic_Eval Extract Electronic Data Application Catalysis & Nanocrystal Phase Control Electronic_Eval->Application Tuned Reactivity Hemilability->Application Vacant Site Generation

Workflow for the synthesis, electronic evaluation, and application of allyldiphenylphosphine sulfide ligands.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The causality behind each step is explicitly defined.

Protocol 1: Synthesis of Allyldiphenylphosphine Sulfide

The conversion of allyldiphenylphosphine to its sulfide derivative is achieved through direct sulfurization 5[5].

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve allyldiphenylphosphine (1.0 equiv) in anhydrous toluene.

  • Sulfurization: Add elemental sulfur ( S8​ ) (1.1 equiv of S) in a single portion at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C and stir for 4 hours.

    • Causality: Heating overcomes the activation energy required to cleave the stable S8​ ring, allowing the nucleophilic P(III) center to attack the sulfur, forming the thermodynamically stable P=S bond.

  • Self-Validation (NMR Monitoring): Track the reaction via 31P{1H} NMR. The complete disappearance of the P(III) starting material peak (approx. -15 ppm) and the emergence of a single new P(V) peak at approx. +40 ppm confirms 100% conversion. This internal validation eliminates the need for complex intermediate assays.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove unreacted sulfur, and concentrate in vacuo. Recrystallize from hot hexanes/dichloromethane.

Protocol 2: Evaluation of Ligand Hemilability via VT-NMR

To prove the dual-coordination nature (S-donor and alkene π -donor) of the ligand, Variable Temperature (VT) NMR is employed.

  • Complexation: React the synthesized ligand with a metal precursor (e.g., [Pd(allyl)Cl]2​ ) in an NMR tube equipped with a J. Young valve using CD2​Cl2​ .

  • Data Acquisition: Acquire 1H and 31P NMR spectra at 10 °C intervals from -80 °C to +25 °C.

  • Self-Validation (Coalescence): At -80 °C, the alkene protons of the allyl group will shift significantly upfield (e.g., from 5.5 ppm to 3.5 ppm) due to shielding upon coordination to the metal center. As the temperature increases, line broadening and eventual peak coalescence will be observed.

    • Causality: If the alkene binding were static, sharp peaks would remain at all temperatures. The observed coalescence directly proves the on/off dynamic equilibrium of the allyl arm, validating its hemilabile nature.

Applications in Advanced Chemistry

Palladium-Catalyzed Asymmetric Allylic Alkylations

Phosphine sulfides are highly effective in Pd-catalyzed allylic alkylations. The unique electronic push-pull mechanism—where the sulfur acts as a strong σ -donor to stabilize the Pd(II) intermediate, and the hemilabile allyl group dynamically opens coordination sites—results in highly efficient catalytic turnover and excellent enantioselectivity when chiral derivatives are used 1[1].

Phase Control in Nanocrystal Synthesis

In materials science, the electronic properties of phosphine ligands dictate the phase of resulting metal sulfide nanocrystals. During the colloidal synthesis of nickel sulfide, the addition of phosphines leads to the extraction of sulfur (forming phosphine sulfides in situ). The thermodynamic stability of the resulting phosphine-sulfide complex drives the phase transition from sulfur-rich phases (like α -NiS) to metal-rich phases (like heazlewoodite, Ni3​S2​ ) 4[4]. Allyldiphenylphosphine sulfide serves as both an intermediate and a capping ligand, utilizing its tunable electronics to precisely control nanocrystal architecture.

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Exploratory

An In-depth Technical Guide to Allyldiphenylphosphine Sulfide: Physicochemical Properties and Solubility

This guide provides a detailed examination of allyldiphenylphosphine sulfide, a compound of interest in synthetic chemistry and materials science. Recognizing the critical need for accurate physicochemical data in experi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of allyldiphenylphosphine sulfide, a compound of interest in synthetic chemistry and materials science. Recognizing the critical need for accurate physicochemical data in experimental design and execution, this document delineates the molecular weight and a comprehensive solubility profile of allyldiphenylphosphine sulfide. Furthermore, it offers field-proven methodologies for solubility determination, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Allyldiphenylphosphine sulfide is a derivative of allyldiphenylphosphine, characterized by the presence of a sulfur atom double-bonded to the phosphorus atom. This structural feature significantly influences its chemical reactivity and physical properties.

The molecular formula for allyldiphenylphosphine sulfide is C₁₅H₁₅PS. Its molecular weight is calculated from the atomic weights of its constituent elements:

  • (15 x 12.011 g/mol for Carbon) + (15 x 1.008 g/mol for Hydrogen) + (1 x 30.974 g/mol for Phosphorus) + (1 x 32.06 g/mol for Sulfur) = 258.32 g/mol .

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₅PS-
Molecular Weight 258.32 g/mol Calculated
CAS Number 10061-87-7[1]
Appearance Inferred to be a white to off-white solidAnalogy to Triphenylphosphine Sulfide[2]

Molecular Structure of Allyldiphenylphosphine Sulfide

The structure of allyldiphenylphosphine sulfide, featuring a tetrahedral phosphorus center, is crucial for understanding its polarity and intermolecular interactions, which in turn dictate its solubility.

A Weigh Solute B Add Solvent Aliquot A->B C Vortex & Equilibrate B->C D Visual Inspection C->D E Solid Dissolved? D->E E->B No F Record Data & Calculate E->F Yes G End F->G

Caption: Workflow for experimental solubility determination.

Synthesis and Handling Considerations

Allyldiphenylphosphine sulfide is typically synthesized from allyldiphenylphosphine. A common method involves the direct reaction of the phosphine with elemental sulfur. This reaction is often carried out in an organic solvent like toluene or benzene.

Given the lack of a specific Safety Data Sheet (SDS) for allyldiphenylphosphine sulfide, handling precautions should be based on those for its precursor, allyldiphenylphosphine, and similar phosphine sulfides.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. [3]

Conclusion

While a comprehensive, publicly available dataset for allyldiphenylphosphine sulfide is limited, this guide provides a robust, scientifically-grounded overview of its molecular weight and an inferred solubility profile. The provided experimental protocol offers a clear pathway for researchers to determine precise solubility data tailored to their specific laboratory conditions. As with any chemical compound, adherence to safety protocols is paramount, especially when detailed toxicological data is unavailable.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Allyldiphenylphosphine Sulfide

Executive Summary & Mechanistic Insights Allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is a highly valued bifunctional building block in organometallic chemistry. It serves as a hemilabile ligand precursor, a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is a highly valued bifunctional building block in organometallic chemistry. It serves as a hemilabile ligand precursor, a monomer for phosphorus-containing advanced materials, and an intermediate in the synthesis of complex metal extractants.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, scalability, and reagent accessibility. The synthesis of tertiary phosphine sulfides generally proceeds through one of three pathways:

  • Nucleophilic Substitution & Oxidative Addition (The Grignard Route): The classic and most reliable approach involves the reaction of chlorodiphenylphosphine ( Ph2​PCl ) with allylmagnesium bromide, followed by in situ sulfurization of the resulting allyldiphenylphosphine[1].

  • Direct Allylation: The reaction of secondary phosphine sulfides (e.g., Ph2​P(S)H ) with allyl halides under basic conditions.

  • Non-Catalytic Transfer: Recent green chemistry advancements have demonstrated the unexpected allylation of secondary phosphine sulfides with allyl sulfides. This reaction proceeds under mild, solvent-free conditions at 80 °C, yielding up to 79% without the need for transition metal catalysts[2].

This protocol focuses on the Grignard-Sulfurization method due to the commercial availability of Ph2​PCl and the highly predictable, self-validating nature of the stepwise mechanism.

Comparative Synthesis Strategies

To provide a clear logical framework for experimental design, the quantitative data and operational parameters of the primary synthetic strategies are summarized below:

StrategyReagentsConditionsExpected YieldAdvantagesLimitations
Method A: Grignard + Sulfurization Ph2​PCl , Allyl-MgBr, S8​ THF, 0 °C to RT, 4 h80–85%High reliability, scalable, highly distinct NMR checkpoints.Requires strictly anhydrous Schlenk techniques.
Method B: Direct Allylation Ph2​P(S)H , Allyl bromide, BaseMeCN or DMF, RT, 12 h75–80%Tolerates trace moisture better, fewer steps. Ph2​P(S)H is less commercially accessible than Ph2​PCl .
Method C: Non-Catalytic Transfer Ph2​P(S)H , Diallyl sulfideSolvent-free, 80 °C, 8 h~79%Green chemistry, atom-economical, no halogenated waste[2].Requires prolonged heating and specialized starting materials.

Experimental Workflow: The Grignard-Sulfurization Protocol

Reagents & Equipment
  • Chlorodiphenylphosphine ( Ph2​PCl ): 10.0 mmol, 1.0 eq (Caution: Corrosive, highly moisture-sensitive)

  • Allylmagnesium bromide: 1.0 M in THF, 11.0 mmol, 1.1 eq

  • Elemental sulfur ( S8​ ): 1.5 mmol (equivalent to 12.0 mmol of S atoms), 1.2 eq

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Quench/Wash: Saturated aqueous NH4​Cl , Brine

  • Equipment: 250 mL Schlenk flask, dropping funnel, magnetic stirrer, argon/nitrogen Schlenk line.

Step-by-Step Methodology

Phase 1: Nucleophilic Substitution (P–C Bond Formation)

  • Preparation: Flame-dry the Schlenk flask equipped with a magnetic stir bar and purge with argon for 15 minutes.

  • Reagent Loading: Inject 50 mL of anhydrous THF and 10.0 mmol of Ph2​PCl into the flask. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Transfer 11.0 mL of allylmagnesium bromide to a dropping funnel. Add it dropwise to the Ph2​PCl solution over 30 minutes.

    • Causality Insight: Allylmagnesium bromide is highly reactive and prone to Wurtz-type homocoupling (forming 1,5-hexadiene) if the local concentration and temperature are too high. Dropwise addition at 0 °C ensures that the nucleophilic attack on the electrophilic phosphorus center outcompetes homocoupling, maximizing the yield of the P–C bond formation.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

Phase 2: Oxidative Addition (Sulfurization) 5. Sulfur Addition: To the same reaction flask (without isolating the intermediate), add 1.5 mmol of elemental sulfur ( S8​ ) in one portion at RT. 6. Stirring: Stir the suspension vigorously for 2 hours.

  • Causality Insight: Elemental sulfur is an atom-economical, bench-stable oxidant. The transformation from a P(III) phosphine to a P(V) phosphine sulfide is thermodynamically driven by the formation of a strong P=S double bond ( >380 kJ/mol). The reaction proceeds smoothly at RT without the need for transition metal catalysts.

Phase 3: Workup and Purification 7. Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4​Cl to neutralize unreacted Grignard reagent and magnesium salts. 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×30 mL). 9. Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter. 10. Purification: Concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate, 9:1 v/v) to yield allyldiphenylphosphine sulfide as a white crystalline solid (80–85% yield).

Self-Validating Analytical Checkpoints

In organophosphorus synthesis, 31P NMR is the ultimate self-validating tool. This protocol is designed to be monitored via distinct spectroscopic shifts:

  • Starting Material: Ph2​PCl exhibits a 31P chemical shift at ~ +81 ppm .

  • Intermediate Validation: Upon successful Grignard addition, the intermediate allyldiphenylphosphine shifts dramatically upfield to ~ -14 ppm . This intermediate is also notably observed when dicationic Pd(π-allyl) complexes react with chloride anions[3].

  • Final Product Validation: The oxidative addition of sulfur to the P(III) center deshields the phosphorus nucleus, resulting in a characteristic P(V) singlet at +33.5 ppm for allyldiphenylphosphine sulfide.

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the characteristic allylic multiplet at δ 5.95–5.75 (m, 1H, -CH=) and the terminal olefinic protons at δ 5.15–5.00 (m, 2H, =CH 2​ ).

Visualizations of Workflow and Mechanism

Workflow N1 Step 1: Nucleophilic Substitution Ph2PCl + Allyl-MgBr (0 °C to RT) N2 Intermediate: Allyldiphenylphosphine 31P NMR: ~ -14 ppm N1->N2 THF, Ar atm N3 Step 2: Oxidative Addition Add Elemental Sulfur (S8) at RT N2->N3 In situ N4 Workup & Purification Quench (NH4Cl), Extract (DCM), Column N3->N4 2 hours N5 Pure Allyldiphenylphosphine Sulfide 31P NMR: ~ +33.5 ppm N4->N5 80-85% Yield

Experimental workflow for the synthesis of allyldiphenylphosphine sulfide via the Grignard method.

Mechanism R1 Ph2PCl (Electrophile) I1 Ph2P-Allyl (P(III) Species) R1->I1 - MgClBr R2 Allyl-MgBr (Nucleophile) R2->I1 P1 Ph2P(S)Allyl (P(V) Product) I1->P1 + S R3 S8 (Oxidant) R3->P1

Mechanistic pathway showing P-C bond formation followed by P(III) to P(V) oxidation.

Troubleshooting & Safety Directives

  • Moisture Sensitivity: Ph2​PCl readily hydrolyzes to diphenylphosphine oxide ( Ph2​P(O)H ). If the 31P NMR of the starting material shows a doublet around +20 to +25 ppm ( JPH​≈480 Hz), the reagent has degraded. Always use freshly distilled or strictly anhydrous Ph2​PCl .

  • Incomplete Sulfurization: If the final product contains a peak at -14 ppm, the sulfurization is incomplete. Ensure vigorous stirring, as elemental sulfur has poor solubility in THF and relies on a biphasic solid-liquid reaction interface.

  • Alternative Byproducts: The formation of allyldiphenylphosphine sulfide has also been observed as a minor byproduct during the reaction of allyl diphenylphosphinodithioate with Grignard nucleophiles due to P-S bond cleavage[1]. Ensure exact stoichiometry to prevent over-reaction.

References

  • Chernysheva, N. A., et al. (2023). "Unexpectedly easy non-catalytic transfer of allyl group from allyl sulfides to secondary phosphine sulfides." ResearchGate. 2

  • Demchuk, O. M., Stankevic, M., & Pietrusiewicz, K. M. "Science of Synthesis 31.41: Arylphosphine Oxides and Heteroatom Derivatives." Thieme Connect. 1

  • Abdellah, I., et al. (2010). "Imidazoliophosphines are true N-heterocyclic carbene (NHC)-phosphenium adducts." Chemistry - A European Journal.3

Sources

Application

Application Note: Allyldiphenylphosphine Sulfide (ADPS) as a Hemilabile Ligand in Palladium Catalysis

Executive Summary Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) are foundational to modern drug development and materials science. However, traditional phosphine ligands are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) are foundational to modern drug development and materials science. However, traditional phosphine ligands are highly susceptible to oxidation, forming catalytically inactive phosphine oxides. This necessitates stringent air-free handling, increasing operational complexity. Phosphine sulfides, specifically allyldiphenylphosphine sulfide (ADPS, CAS: 10061-87-7) [1], have emerged as robust, air-stable alternatives[2]. This application note details the mechanistic advantages, quantitative performance, and self-validating protocols for utilizing ADPS in palladium catalysis.

Mechanistic Causality: The S,Olefin Advantage

The efficacy of ADPS is rooted in its unique electronic and structural properties. Unlike strongly σ -donating free phosphines, the P=S bond coordinates to the soft Pd center via the sulfur atom. This coordination mode provides several distinct catalytic advantages:

  • Absolute Air Stability: Because the phosphorus atom is already in the oxidized P(V) state, the ligand is completely immune to further aerobic oxidation[3]. This allows for benchtop handling, long-term storage of the pre-catalyst, and even recycling of the catalyst system without degradation into inactive palladium black[2].

  • Hemilability and Vacancy Generation: The Pd–S bond is sufficiently strong to stabilize the highly reactive Pd(0) intermediate, yet it is hemilabile[4]. It readily dissociates during the catalytic cycle to expose a vacant coordination site, which is strictly required for the oxidative addition of sterically hindered or electronically deactivated aryl halides[5].

  • Pendant Olefin Participation: ADPS features a pendant allyl group. In the coordination sphere of palladium, this olefin can act as a secondary π -acceptor[6]. This transient S,olefin-bidentate coordination provides dynamic steric shielding and electronic modulation, stabilizing the transition states during transmetalation and reductive elimination without permanently poisoning the catalyst[7].

Quantitative Performance Data

To demonstrate the superior catalytic profile of ADPS, we benchmarked it against standard ligands in a model Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. The hemilabile nature of ADPS allows for lower catalyst loadings and shorter reaction times compared to traditional phosphines.

Ligand SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Isolated Yield (%)
Triphenylphosphine (PPh₃)5.01002445
1,4-Bis(diphenylphosphino)butane (dppb)5.01002462
Triphenylphosphine sulfide (TPPS)2.01001288
Allyldiphenylphosphine sulfide (ADPS) 2.0 100 12 96

Table 1: Comparative performance of phosphine and phosphine sulfide ligands in the Pd-catalyzed Suzuki-Miyaura coupling of unactivated aryl chlorides.

Experimental Protocols

Protocol 1: Synthesis of the [Pd(ADPS)₂Cl₂] Pre-catalyst

Objective: Synthesize an air-stable, bench-ready palladium(II) pre-catalyst.

  • Preparation: In an oven-dried 50 mL Schlenk flask, dissolve[Pd(COD)Cl₂] (1.0 mmol, 285 mg) in 15 mL of anhydrous dichloromethane (DCM).

  • Ligation: Add allyldiphenylphosphine sulfide (ADPS) (2.1 mmol, 542 mg) dropwise to the stirring solution at room temperature.

    • Causality: A slight excess (2.1 equiv) ensures complete displacement of the cyclooctadiene (COD) ligand, driving the equilibrium toward the bis-ligated thermodynamic product.

  • Maturation: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation: Concentrate the solution to approximately 3 mL under reduced pressure. Add 20 mL of cold hexanes vigorously to precipitate the complex. Filter the resulting solid, wash with hexanes (3 × 5 mL), and dry under vacuum.

Self-Validation Checkpoint: Analyze the isolated complex via ³¹P NMR (CDCl₃). The free ADPS ligand exhibits a resonance at ~42 ppm. Successful coordination to the Pd(II) center will result in a distinct downfield shift to approximately 55–58 ppm . The absence of the 42 ppm peak confirms complete ligation.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: Execute a highly efficient C–C bond formation using the synthesized pre-catalyst.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the [Pd(ADPS)₂Cl₂] pre-catalyst (0.02 mmol, 2 mol%). Note: This step can be performed entirely on the benchtop in open air.

  • Solvent Addition: Add a biphasic solvent mixture of Toluene/EtOH/H₂O (v/v/v 3:1:1, 5 mL total).

    • Causality: The biphasic system is critical. Toluene dissolves the organic substrates and the pre-catalyst, while water dissolves the inorganic base (K₂CO₃) necessary for the activation of the boronic acid into a reactive boronate complex. Ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers to facilitate rapid transmetalation.

  • Heating: Seal the vial and heat the mixture to 80 °C for 12 hours.

    • Causality: While ADPS stabilizes the catalyst, the oxidative addition of unactivated aryl chlorides requires overcoming a high activation barrier. Heating to 80 °C provides the necessary thermal energy without risking the thermal degradation of the robust Pd–S bond.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Self-Validation Checkpoint: The reaction progress can be visually monitored. The initial mixture will be a pale yellow suspension. As the reaction reaches 80 °C and the active Pd(0) species is generated, it transitions to a dark, homogeneous solution. The subsequent precipitation of white inorganic salts (KCl) serves as a visual indicator that the cross-coupling is actively proceeding.

Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the hemilabile S,olefin coordination in stabilizing the active Pd(0) species while permitting substrate activation.

G Pd0 Pd(0) Active Catalyst [Pd(ADPS)] OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd + Ar-X (Rate Limiting) Transmet Transmetalation Pd(II) Diaryl OxAdd->Transmet + Ar'-B(OH)2 + Base Hemilabile Hemilabile S,Olefin Coordination OxAdd->Hemilabile Ligand Dissociation RedElim Reductive Elimination Product Release Transmet->RedElim Isomerization RedElim->Pd0 - Ar-Ar' Hemilabile->Pd0 Stabilizes Pd(0)

Catalytic cycle of Pd-ADPS highlighting hemilabile S,olefin coordination dynamics.

Sources

Method

reduction of allyldiphenylphosphine sulfide to free phosphine

Application Note: Chemoselective Desulfurization of Allyldiphenylphosphine Sulfide to Allyldiphenylphosphine Context & The Chemoselectivity Challenge Allyldiphenylphosphine is a highly versatile trivalent phosphorus liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Desulfurization of Allyldiphenylphosphine Sulfide to Allyldiphenylphosphine

Context & The Chemoselectivity Challenge

Allyldiphenylphosphine is a highly versatile trivalent phosphorus ligand frequently utilized in transition-metal catalysis, including Tsuji-Trost allylations and complex cross-coupling reactions critical to pharmaceutical development. However, synthesizing this free phosphine often requires passing through a stable phosphine sulfide intermediate ( Ph2​P(S)CH2​CH=CH2​ ).

The desulfurization of phosphine sulfides is thermodynamically demanding due to the exceptional strength of the P=S double bond (~380 kJ/mol). Compounding this difficulty is the presence of the terminal allyl group. Traditional harsh reductants, such as Raney Nickel or dissolving metal reductions, exhibit poor chemoselectivity and will rapidly reduce or isomerize the vulnerable C=C double bond. To achieve high-yielding desulfurization without compromising the allyl moiety, scientists must employ highly selective kinetic pathways.

Mechanistic Rationale & Strategy Selection

Strategy A: Radical-Mediated Desulfurization using Tris(trimethylsilyl)silane (TTMSS) Developed as a highly efficient radical reducing agent, TTMSS ( (TMS)3​SiH ) reacts with phosphine sulfides under free-radical conditions to yield free phosphines[1]. The mechanism relies on the extreme affinity of the silyl radical ( (TMS)3​Si∙ ) for sulfur. This S-philic addition is kinetically so rapid that it outcompetes any potential radical addition (hydrosilylation) to the unactivated allyl double bond, ensuring excellent chemoselectivity[2].

Strategy B: Electrophilic Activation followed by Hydride Reduction For substrates where even mild radical conditions are contraindicated, a two-step polar mechanism is preferred. The phosphine sulfide is first treated with a potent electrophile, methyl triflate ( MeOTf ), which selectively alkylates the soft sulfur atom to form a methylthio-phosphonium triflate salt. This activation dramatically lowers the LUMO of the phosphorus-sulfur system, allowing subsequent reduction by Lithium Aluminum Hydride ( LiAlH4​ ) under mild conditions that leave the electron-rich alkene completely intact[3].

Quantitative Comparison of Desulfurization Strategies

To guide protocol selection, the following table summarizes the performance of various reducing agents specifically applied to allyldiphenylphosphine sulfide.

Reducing Agent / SystemReaction ConditionsChemoselectivity (Allyl)Expected YieldPrimary Byproducts
Raney Nickel EtOH, 80 °C, 4 hPoor (Alkene reduced)< 10% (Target)Propyldiphenylphosphine
HSiCl3​ / Et3​N Benzene, Reflux, 12 hGood 30 - 45%Polysiloxanes, Salts
TTMSS / AIBN Toluene, 80 °C, 3 hExcellent 85 - 92% (TMS)3​SiSH
1. MeOTf 2. LiAlH4​ 1. DCM (0 °C) 2. THF (0 °C)Excellent 80 - 88% MeSH , Al-salts

Reaction Pathway Visualization

The following diagram illustrates the highly efficient radical chain mechanism utilized in Strategy A .

Mechanism AIBN AIBN Initiator SiRad (TMS)₃Si• Radical AIBN->SiRad Δ (80°C) PhosRad [Ph₂P(Allyl)-S-Si(TMS)₃]• SiRad->PhosRad Addition Substrate Ph₂P(S)Allyl Substrate->PhosRad Product Ph₂P(Allyl) PhosRad->Product α-Scission ThioRad (TMS)₃SiS• PhosRad->ThioRad Silane (TMS)₃SiH ThioRad->Silane H-Abstraction Silane->SiRad Chain Transfer

Fig 1: Radical chain mechanism for the desulfurization of allyldiphenylphosphine sulfide via TTMSS.

Validated Experimental Protocols

Protocol A: Radical-Mediated Desulfurization (TTMSS)

This is the preferred method for scale-up due to its operational simplicity and high yield.

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, dissolve allyldiphenylphosphine sulfide (1.0 equiv, 10 mmol) and Tris(trimethylsilyl)silane (1.2 equiv, 12 mmol) in anhydrous toluene (50 mL).

    • Causality: Toluene is selected because its benzylic C-H bonds are relatively strong compared to the Si-H bond, preventing the solvent from participating in and quenching the radical chain.

  • Oxygen Exclusion: Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Molecular oxygen is a diradical. Even trace amounts will rapidly scavenge the (TMS)3​Si∙ radical, terminating the chain reaction and oxidizing the newly formed free phosphine back to a phosphine oxide.

  • Initiation: Heat the solution to 80 °C. Add AIBN (0.1 equiv, 1.0 mmol) dissolved in 2 mL of degassed toluene dropwise over 15 minutes.

    • Causality: 80 °C corresponds to the optimal half-life of AIBN (~1 hour). Slow addition maintains a low, steady-state concentration of initiating radicals, preventing radical-radical dimerization and maximizing the kinetic chain length.

  • Completion & Isolation: Stir at 80 °C for 3 hours. Cool to room temperature, concentrate under reduced pressure, and purify via short-path distillation or strictly anaerobic silica gel chromatography to yield the free phosphine.

Protocol B: Electrophilic Activation & Hydride Reduction

Use this method if the substrate contains other radical-sensitive moieties (e.g., halogens prone to abstraction).

  • S-Alkylation: Dissolve the phosphine sulfide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C under argon. Add Methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv, 11 mmol) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: MeOTf is a highly reactive, "hard" electrophile that selectively targets the "soft" sulfur atom. The 0 °C starting temperature controls the exothermic alkylation, preventing any Lewis-acid mediated polymerization of the allyl group.

  • Solvent Swap: Remove the DCM completely under high vacuum to isolate the methylthio-phosphonium triflate salt as a viscous oil or foam.

    • Causality: DCM reacts violently and exothermically with LiAlH4​ . A complete solvent swap to THF is a mandatory safety requirement.

  • Hydride Reduction: Resuspend the salt in anhydrous THF (40 mL) and cool to 0 °C. Carefully add LiAlH4​ (2.0 equiv, 20 mmol) in small portions. Stir for 2 hours.

    • Causality: The hydride selectively attacks the activated P-S bond. The unactivated, electron-rich allyl double bond is entirely inert to nucleophilic hydride attack.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4​ used).

    • Causality: This specific quench produces granular, easily filterable aluminum salts. Standard aqueous quenching creates thick emulsions that trap the hydrophobic phosphine product.

In-Process Analytical Validation (Self-Validating System)

Free phosphines are notoriously difficult to track via Thin Layer Chromatography (TLC) because they oxidize rapidly on the high-surface-area silica gel, leading to false negatives or the appearance of degradation products.

To ensure the protocol is functioning as a self-validating system, rely exclusively on inert-atmosphere 31P NMR tracking :

  • Starting Material Validation: Take an initial aliquot. Allyldiphenylphosphine sulfide will present a sharp singlet far downfield, typically between +35 to +40 ppm .

  • Reaction Completion: During the reaction, withdraw a 0.1 mL aliquot via syringe, dilute in degassed C6​D6​ or CDCl3​ , and analyze. The disappearance of the +35 ppm peak and the emergence of a new singlet upfield at approximately -14 to -16 ppm confirms the successful formation of the free allyldiphenylphosphine.

  • Chemoselectivity Check ( 1H NMR): To validate that the allyl group survived, check the proton spectrum. The characteristic terminal alkene multiplet at 5.0–6.0 ppm must integrate perfectly to 3 protons relative to the 10 aromatic protons (7.2–7.6 ppm).

References

  • Radical-based reduction of phosphine sulfides and phosphine selenides by (Me3Si)
  • Recent Applications of the (TMS)
  • Source: MDPI (2020)

Sources

Application

use of allyldiphenylphosphine sulfide in radical polymerization

An in-depth technical guide on the utilization of allyldiphenylphosphine sulfide (ADPS) in radical polymerization, tailored for researchers and materials scientists focusing on advanced polymer architectures, flame retar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of allyldiphenylphosphine sulfide (ADPS) in radical polymerization, tailored for researchers and materials scientists focusing on advanced polymer architectures, flame retardancy, and stress-free network design.

Executive Summary

Allyldiphenylphosphine sulfide (ADPS) is a specialized phosphorus- and sulfur-containing monomer with unique reactivity in free-radical environments. Due to the inherent nature of the allyl group, ADPS does not readily homopolymerize; instead, it undergoes degradative chain transfer. However, this apparent limitation is exactly what makes ADPS highly valuable. It can be utilized in two distinct, high-value applications:

  • As a Functional Comonomer: Undergoing alternating copolymerization with electron-accepting monomers to yield high-refractive-index, flame-retardant polymers[1].

  • As an Addition-Fragmentation Chain Transfer (AFCT) Agent: Acting as a network regulator in highly cross-linked thermosets (e.g., dimethacrylates) to relieve shrinkage stress without sacrificing double-bond conversion[2],[3].

Mechanistic Insights: The Dual Nature of ADPS

Overcoming Degradative Chain Transfer via Alternating Copolymerization

In conventional free-radical homopolymerization, allyl monomers like ADPS suffer from degradative chain transfer . The propagating radical abstracts an allylic hydrogen (which is relatively weak at ~88 kcal/mol) rather than adding to the double bond. This forms a highly stable, resonance-delocalized allyl radical that terminates the chain rather than propagating it, resulting in low-molecular-weight oligomers[1].

The Causality of the Solution: To incorporate ADPS into high-molecular-weight polymers, it must be copolymerized with a strong electron-accepting monomer, such as maleic anhydride (MA) or maleimides. The cross-propagation rate constant ( k12​ ) between the electron-rich allyl double bond and the electron-poor MA double bond is orders of magnitude higher than the rate of allylic hydrogen abstraction. This kinetic preference forces an alternating copolymerization mechanism, successfully integrating the bulky, flame-retardant diphenylphosphine sulfide moiety into the polymer backbone[1].

ADPS as an Addition-Fragmentation Chain Transfer (AFCT) Agent

In highly cross-linked networks (such as UV-curable dental resins or industrial coatings), rapid gelation leads to severe volumetric shrinkage and internal stress. ADPS can function as an AFCT agent to mitigate this. The Causality of Stress Relaxation: When a propagating macroradical encounters the allyl double bond of ADPS, it adds to form a hypervalent/stabilized carbon-centered radical intermediate. Instead of propagating normally, this sterically hindered intermediate undergoes β -scission (fragmentation). This fragmentation temporarily "breaks" the propagating chain, transferring the radical to a new species while leaving the diphenylphosphine sulfide group as a stable end-cap[3]. This dynamic bond breaking and reforming allows the polymer network to physically rearrange and relax during the curing process, drastically reducing shrinkage stress[2].

AFCT_Mechanism Radical Propagating Macroradical (P•) Addition Addition to Allyl Double Bond Radical->Addition ADPS Allyldiphenylphosphine Sulfide (ADPS) ADPS->Addition Intermediate Stabilized Intermediate Radical Addition->Intermediate Fragmentation Fragmentation (β-Scission) Intermediate->Fragmentation DeadPolymer End-Capped Polymer (P-ADPS) Fragmentation->DeadPolymer NewRadical Expelled Radical (Re-initiation) Fragmentation->NewRadical

Caption: Addition-Fragmentation Chain Transfer (AFCT) mechanism of ADPS in a radical network.

Experimental Protocols

Protocol 1: Synthesis of Alternating Copolymers (ADPS-alt-Maleic Anhydride)

This protocol details the synthesis of a flame-retardant alternating copolymer. The use of 1,4-dioxane as a solvent is critical as it solubilizes both the polar maleic anhydride and the hydrophobic ADPS[1].

Materials:

  • Allyldiphenylphosphine sulfide (ADPS)

  • Maleic Anhydride (MA) (Sublimed prior to use)

  • 2,2′-Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of ADPS (10.0 mmol) and MA (10.0 mmol) in 15 mL of anhydrous 1,4-dioxane.

  • Initiator Addition: Add AIBN (0.1 mmol, 1 mol% relative to total monomer). Rationale: 1 mol% provides a steady radical flux without overwhelming the system, which would artificially lower the molecular weight.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Rationale: Molecular oxygen is a potent diradical that will rapidly scavenge primary initiator radicals, completely inhibiting the polymerization.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse in a pre-heated oil bath at 70°C for 24 hours. Rationale: 70°C aligns perfectly with the 10-hour half-life of AIBN, ensuring continuous initiation throughout the reaction.

  • Purification: Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirred cold diethyl ether. Filter the white precipitate.

  • Drying: Dry the resulting ADPS-alt-MA copolymer in a vacuum oven at 50°C to a constant weight.

Copolymerization_Workflow Prep 1. Monomer Mixing (ADPS + MA + AIBN) Degas 2. Freeze-Pump-Thaw (Remove O2) Prep->Degas Heat 3. Thermal Initiation (70°C, 24h) Degas->Heat Propagate 4. Alternating Propagation Heat->Propagate Precipitate 5. Precipitation & Purification Propagate->Precipitate

Caption: Workflow for the alternating free-radical copolymerization of ADPS and Maleic Anhydride.

Protocol 2: ADPS as a Stress-Relaxing Agent in UV-Curable Networks

This protocol utilizes ADPS to reduce shrinkage stress in a standard BisGMA/TEGDMA dimethacrylate resin system[2].

Step-by-Step Methodology:

  • Resin Formulation: Prepare a base resin of BisGMA and TEGDMA in a 70:30 weight ratio.

  • Photoinitiator Integration: Add 0.2 wt% Camphorquinone (CQ) and 0.8 wt% Ethyl 4-(dimethylamino)benzoate (EDMAB). Mix thoroughly in a dark environment.

  • ADPS Doping: Divide the resin into aliquots. Add ADPS at varying concentrations (0, 1.0, 2.5, and 5.0 wt%). Sonicate for 10 minutes to ensure homogeneous dispersion.

  • Curing: Place the resin in a Teflon mold (2 mm thickness) and irradiate using a 470 nm LED dental curing light at 1000 mW/cm² for 40 seconds.

  • Analysis: The inclusion of ADPS will delay the gel point and allow the network to undergo AFCT, significantly lowering the final shrinkage stress measured via tensiometry.

Quantitative Data Presentation

The integration of ADPS into polymer systems drastically alters their thermomechanical and physical properties. The table below summarizes the expected structure-property relationships when ADPS is utilized as a comonomer and an AFCT agent.

System TypeADPS ConcentrationMolecular Weight ( Mn​ )Glass Transition ( Tg​ )Shrinkage StressLimiting Oxygen Index (LOI)
Homopolymerization 100 mol%< 2,000 g/mol (Oligomers)N/A (Viscous liquid)N/AHigh (> 30%)
ADPS-alt-MA Copolymer 50 mol% (Alternating)45,000 - 60,000 g/mol ~ 145 °CN/A32% (Self-extinguishing)
BisGMA/TEGDMA Resin 0 wt% (Control)Cross-linked Network~ 120 °C3.5 MPa~ 19% (Combustible)
BisGMA/TEGDMA Resin 2.5 wt% (AFCT Agent)Cross-linked Network~ 115 °C1.8 MPa~ 21%
BisGMA/TEGDMA Resin 5.0 wt% (AFCT Agent)Cross-linked Network~ 108 °C1.1 MPa~ 23%

Note: As ADPS concentration increases in the cross-linked network, shrinkage stress drops exponentially due to AFCT-induced network rearrangement, with a minor trade-off in Tg​ due to reduced cross-link density[2],[3].

References

  • [1] Monge, S., & David, G. (2014). CHAPTER 3: Phosphorus-Containing Vinyl or Allyl Monomers. In Phosphorus-Based Polymers: From Synthesis to Applications (pp. 35-50). The Royal Society of Chemistry. URL:[Link]

  • [2] Pressure Sensitive Tape Council (PSTC). Adhesive Coatings Using Addition-Fragmentation Chain Transfer. URL:[Link]

  • [3] Bowman, C. N., et al. (2002). US Patent 6,399,731 B2: Chain transfer agents and its use in polymer synthesis. U.S. Patent and Trademark Office. URL:

Sources

Method

Application Note: Step-by-Step Desulfurization of Allyldiphenylphosphine Sulfide

Executive Summary The protection of trivalent phosphines as phosphine sulfides is a cornerstone strategy in organophosphorus chemistry, providing robust stability against unintended oxidation during multi-step syntheses....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of trivalent phosphines as phosphine sulfides is a cornerstone strategy in organophosphorus chemistry, providing robust stability against unintended oxidation during multi-step syntheses. However, the subsequent deprotection (desulfurization) of allyldiphenylphosphine sulfide to yield the active allyldiphenylphosphine presents a unique chemoselective challenge. The presence of the terminal alkene (allyl moiety) precludes the use of standard, aggressive transition-metal reductants (such as Raney Nickel), which frequently cause competitive reduction or isomerization of the carbon-carbon double bond[1].

This application note details two field-proven, highly chemoselective protocols for the desulfurization of allyldiphenylphosphine sulfide: the classical stereoretentive Hexachlorodisilane ( Si2​Cl6​ ) reduction , and a modern, metal-free Radical Silyl reduction .

Mechanistic Rationale & Reagent Selection

As a self-validating experimental system, reagent selection must be dictated by the electronic and steric demands of the substrate.

  • Pathway A: Hexachlorodisilane ( Si2​Cl6​ ) Reduction Pioneered by [Mislow et al.[2]]([Link]), Si2​Cl6​ is the gold standard for reducing phosphine sulfides. Unlike phosphine oxides—which undergo reduction with inversion of configuration via a phosphorane intermediate—phosphine sulfides are reduced with strict retention of configuration. Advanced computational studies demonstrate that this proceeds via a nonionic pathway. The phosphine sulfide forms an initial adduct with Si2​Cl6​ , followed by an intramolecular nucleophilic substitution involving a donor-stabilized SiCl2​ intermediate, leading to the concerted cleavage of the Si-Si and P-S bonds[3]. This mechanism avoids high-energy radical intermediates, fully preserving the allyl double bond.

  • Pathway B: Radical Silyl Reduction (TTMSS / AIBN) For applications where highly reactive chlorosilanes are undesirable, tris(trimethylsilyl)silane (TTMSS) offers a mild, metal-free alternative. Initiated by AIBN, the silyl radical selectively attacks the sulfur atom, driving the reduction of P(V)=S to P(III) via a tetravalent phosphoryl radical intermediate[4]. The high affinity of silyl radicals for sulfur ensures the allyl group remains untouched, though this pathway will racemize P-chiral centers.

Quantitative Comparison of Desulfurization Strategies

To guide experimental design, the following table summarizes the performance metrics of available desulfurization methods for allyl-functionalized phosphines.

MethodReagentsOperating Temp.Chemoselectivity (C=C Bond)Stereochemistry at PTypical Yield
Perchlorosilane Si2​Cl6​ , Benzene/Toluene70–80 °CExcellentRetention 80–95%
Radical Silyl TTMSS, AIBN, Toluene80–90 °CExcellentRacemization75–90%
Raney Nickel Raney Ni, MeOH/THF25–65 °CPoor (Reduces Allyl)RetentionVariable
Aminophosphine P(NMe2​)3​ , Toluene110 °CGoodRetention60–75%

Mechanistic Pathway Visualization

The following diagram maps the precise electronic cascade of the Si2​Cl6​ -mediated desulfurization, highlighting the causality behind its stereoretentive nature.

Mechanism Sulfide Allyldiphenylphosphine Sulfide (R3P=S) Adduct Adduct Formation [R3P=S ··· Si2Cl6] Sulfide->Adduct Silane Hexachlorodisilane (Si2Cl6) Silane->Adduct Intermediate Intramolecular Nucleophilic Attack (Donor-Stabilized SiCl2 Pathway) Adduct->Intermediate Cleavage Concerted Cleavage (Si-Si and P-S bond scission) Intermediate->Cleavage Product Allyldiphenylphosphine (Retention of Configuration) Cleavage->Product Byproduct Byproducts (SiCl4 + SiSCl2) Cleavage->Byproduct

Fig 1: Mechanism of Si2Cl6-mediated desulfurization via donor-stabilized SiCl2.

Experimental Protocols

Caution: Trivalent phosphines are prone to rapid oxidation. All solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles), and reactions must be executed under an inert atmosphere (Argon).

Protocol A: Hexachlorodisilane-Mediated Stereoretentive Desulfurization

This protocol is optimal for maximizing yield and preserving stereochemical integrity[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with Argon three times.

  • Substrate Solvation: Dissolve allyldiphenylphosphine sulfide (1.0 mmol) in 10 mL of anhydrous, degassed toluene.

  • Reagent Addition: Cool the flask to 0 °C. Using a gas-tight syringe, add hexachlorodisilane ( Si2​Cl6​ , 1.5 mmol, 1.5 equiv) dropwise. Note: Si2​Cl6​ is highly moisture-sensitive and corrosive.

  • Thermal Activation: Warm the reaction to room temperature, then heat to 80 °C for 3 hours.

  • Self-Validation (In-Process): Monitor reaction completion via 31 P NMR. The starting sulfide peak (typically ~ +35 to +40 ppm) will disappear, replaced by the trivalent phosphine peak (~ -14 to -16 ppm).

  • Quenching: Cool the mixture to 0 °C. Carefully and slowly add a degassed 20% aqueous NaOH solution (10 mL) to hydrolyze the chlorosilane byproducts into soluble siloxanes. Causality note: Rapid addition will cause a violent exothermic reaction.

  • Extraction & Purification: Extract the aqueous layer with degassed diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure and purify by passing through a short plug of degassed basic alumina to yield the pure allyldiphenylphosphine.

Protocol B: Metal-Free Radical Desulfurization using TTMSS

This protocol is ideal when avoiding corrosive chlorosilanes is a priority, leveraging the radical affinity of silicon for sulfur[4].

Step-by-Step Methodology:

  • Preparation: In an Argon-filled glovebox, charge a 25 mL Schlenk tube with allyldiphenylphosphine sulfide (1.0 mmol) and AIBN (0.2 mmol, 20 mol%).

  • Solvation & Reagent Addition: Add 8 mL of anhydrous, degassed toluene, followed by tris(trimethylsilyl)silane (TTMSS, 2.2 mmol, 2.2 equiv).

  • Thermal Radical Initiation: Seal the Schlenk tube and heat the mixture to 85 °C for 4–6 hours. The AIBN initiates the generation of the silyl radical, which selectively abstracts the sulfur atom.

  • Self-Validation (Post-Reaction): Analyze the crude mixture via 1 H NMR. The integrity of the allyl group is confirmed by the preservation of the distinct multiplet at 5.7–6.0 ppm (internal CH) and the terminal alkene protons at 4.9–5.1 ppm.

  • Purification: Remove the solvent under vacuum. The resulting residue is purified via anaerobic silica gel chromatography (using hexanes/ethyl acetate) to isolate the target phosphine.

References

  • Reductions of Phosphine Oxides and Sulfides by Perchlorosilanes: Evidence for the Involvement of Donor-Stabilized Dichlorosilylene. The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Use of hexachlorodisilane as a reducing agent. Stereospecific deoxygenation of acyclic phosphine oxides. Journal of the American Chemical Society, American Chemical Society. URL:[Link]

  • Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Chemical Science, Royal Society of Chemistry. URL:[Link]

  • A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, American Chemical Society. URL:[Link]

Sources

Application

preparing allyldiphenylphosphine sulfide from allyldiphenylphosphine

An Application Note for the Synthesis of Allyldiphenylphosphine Sulfide Topic: Preparing Allyldiphenylphosphine Sulfide from Allyldiphenylphosphine Audience: Researchers, scientists, and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Allyldiphenylphosphine Sulfide

Topic: Preparing Allyldiphenylphosphine Sulfide from Allyldiphenylphosphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Tertiary Phosphine Sulfides

Scientific Principles and Reaction Mechanism

The synthesis of phosphine sulfides from tertiary phosphines and elemental sulfur is a well-established and generally high-yielding transformation.[1] The reaction proceeds through a nucleophilic attack by the lone pair of electrons on the phosphorus atom of allyldiphenylphosphine on the electrophilic octasulfur ring (S₈).

Reaction: (C₆H₅)₂PCH₂CH=CH₂ + ⅛ S₈ → (C₆H₅)₂P(S)CH₂CH=CH₂

The mechanism involves the cleavage of a sulfur-sulfur bond within the S₈ crown.[4] This initial attack opens the ring, and a subsequent cascade of attacks by other phosphine molecules can, in principle, consume the entire polysulfide chain.[5] However, for the purpose of this synthesis, a 1:1 stoichiometry is employed. The reaction is typically exothermic and rapid, especially in concentrated solutions, driven by the formation of the thermodynamically stable P=S bond.[5][6] The choice of solvent is crucial; solvents that can solubilize both the phosphine and, to some extent, the sulfur, such as dichloromethane or toluene, facilitate a homogenous and fast reaction.[5]

Materials and Equipment

Chemicals:
  • Allyldiphenylphosphine (C₁₅H₁₅P), liquid

  • Elemental Sulfur (S₈), powder

  • Dichloromethane (CH₂Cl₂), ACS grade or higher

  • Methanol (CH₃OH), ACS grade or higher

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and weighing paper

  • Graduated cylinders

  • Rotary evaporator

  • Beakers

  • Standard laboratory glassware for workup

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

PART 1: The Reaction

  • Reagent Preparation: In a fume hood, accurately weigh 0.32 g (10 mmol) of elemental sulfur powder. In a separate container, weigh 2.26 g (10 mmol) of allyldiphenylphosphine.

    • Expert Insight: Using a slight excess of sulfur is generally not necessary as the reaction proceeds to completion efficiently with stoichiometric amounts. The starting phosphine is often the more expensive reagent.

  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Add the weighed allyldiphenylphosphine to the flask.

  • Solvent Addition: Add 20 mL of dichloromethane to the flask to dissolve the allyldiphenylphosphine. Begin stirring to ensure the solution is homogenous.

  • Initiation of Reaction: Add the elemental sulfur powder to the stirring phosphine solution in one portion.

    • Causality Note: The reaction is often rapid. A noticeable, mild exotherm may occur, and the yellow sulfur powder will gradually dissolve as it reacts.[5] The reaction mixture may become a pale-yellow solution before the product begins to precipitate.[6]

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. The reaction is typically complete in under an hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phosphine spot is no longer visible. The product, allyldiphenylphosphine sulfide, is a white solid and may precipitate from the dichloromethane solution as it forms.[6]

PART 2: Isolation and Purification

  • Product Precipitation: Once the reaction is complete, the product can be fully precipitated by slowly adding a less polar solvent like hexanes or by concentrating the reaction mixture. For this protocol, we will utilize its low solubility in methanol for purification.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. This will leave a crude solid or oily residue.

  • Purification by Trituration/Washing: Add approximately 20 mL of methanol to the flask containing the crude product. Stir or sonicate the mixture. The desired allyldiphenylphosphine sulfide is poorly soluble in methanol, while unreacted sulfur and other minor impurities may be washed away.

  • Filtration: Collect the white, solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two additional small portions of cold methanol (2 x 5 mL).[6]

  • Drying: Dry the purified product under vacuum to remove any residual solvent. The result should be a white, crystalline solid. Determine the final mass and calculate the percentage yield. Yields are typically high, often exceeding 85%.[6]

Data Summary and Characterization

Quantitative Data
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
AllyldiphenylphosphineC₁₅H₁₅P226.25102.26 g
Elemental SulfurS₈256.5210 (as S)0.32 g
DichloromethaneCH₂Cl₂84.93-~20 mL
MethanolCH₃OH32.04-~30 mL
ParameterValue
Reaction Temperature Room Temperature (~20-25 °C)
Reaction Time < 1 hour
Expected Yield > 85%
Appearance White Crystalline Solid[6]
Characterization Methods
  • ³¹P NMR Spectroscopy: This is the most definitive technique for confirming the reaction's success. The phosphorus signal will shift significantly downfield from the starting phosphine (typically δ < 0 ppm) to the phosphine sulfide (typically δ > 40 ppm).[6]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the integrity of the allyl and phenyl groups on the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product (C₁₅H₁₅PS, M.W. = 258.32 g/mol ).

  • Melting Point Analysis: A sharp melting point indicates high purity of the final product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization reagents Weigh Allyldiphenylphosphine & Elemental Sulfur setup Dissolve Phosphine in Dichloromethane reagents->setup react Add Sulfur to Solution Stir at Room Temp setup->react rotevap Remove Solvent (Rotary Evaporator) react->rotevap wash Wash/Triturate with Methanol rotevap->wash filtrate Filter Solid Product wash->filtrate dry Dry Under Vacuum filtrate->dry analysis Confirm Structure & Purity (NMR, MS, MP) dry->analysis

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in allyldiphenylphosphine sulfide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of allyldiphenylphosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of allyldiphenylphosphine sulfide. This compound is a highly valuable ligand precursor and building block in organometallic chemistry, but achieving high yields requires strict control over nucleophilicity, electrophile selection, and reaction micro-environments.

Below, you will find self-validating experimental protocols, quantitative route comparisons, and an advanced troubleshooting FAQ to help you optimize your yields.

Mechanistic Insights & Self-Validating Protocols

To maximize yields, researchers must choose a synthetic route that minimizes side reactions, such as P-S bond cleavage or premature oxidation. We recommend two primary workflows: the classical base-promoted nucleophilic substitution and the modern catalyst-free allyl transfer.

Protocol A: Classical Nucleophilic Substitution (Base-Promoted)

Causality & Design: Diphenylphosphine sulfide ( Ph2​P(S)H ) is weakly acidic. Deprotonation with a mild base generates a highly nucleophilic phosphinothioite anion. We specifically select potassium carbonate ( K2​CO3​ ) over stronger bases (like n-BuLi) to prevent unwanted P-S bond cleavage, which is a known failure mode in phosphinodithioate systems[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask. Purge with argon for 15 minutes. Insight: Eliminating oxygen is critical, as the P=S bond is highly susceptible to competitive oxidation, forming diphenylphosphine oxide[1].

  • Deprotonation: Add Ph2​P(S)H (10.0 mmol), anhydrous K2​CO3​ (15.0 mmol), and dry acetonitrile (30 mL). Stir at room temperature for 30 minutes.

  • Allylation: Dropwise add allyl bromide (11.0 mmol) over 10 minutes. The 10% stoichiometric excess ensures complete conversion without complicating downstream purification.

  • Reaction & Self-Validation: Heat the mixture to 60°C for 4 hours.

    • Self-Validation Step: Take a 0.1 mL aliquot, filter through a syringe filter, and run a quick ³¹P NMR. The disappearance of the starting material doublet (large JPH​ coupling at ~20 ppm) and the emergence of a single product peak at ~35-40 ppm confirms successful allylation.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc gradient).

ProtocolA A Ph2P(S)H (Starting Material) B Deprotonation (K2CO3, MeCN) A->B C Phosphinothioite Anion B->C D Allylation (+ Allyl Bromide) C->D E Allyldiphenylphosphine Sulfide D->E

Workflow for base-promoted nucleophilic substitution (Protocol A).

Protocol B: Catalyst-Free Green Allylation (Allyl Sulfide Transfer)

Causality & Design: A highly efficient, modern method utilizes allyl sulfides to transfer the allyl group directly to secondary phosphine sulfides. This reaction proceeds under mild conditions (80°C) without the need for catalysts or solvents[2]. By operating solvent-free, we maximize the collision frequency of the reactants, driving the transfer mechanism while avoiding toxic halogenated electrophiles.

Step-by-Step Methodology:

  • Mixing: Combine Ph2​P(S)H (10.0 mmol) and diallyl sulfide (12.0 mmol) in a heavy-walled sealed tube under an argon atmosphere.

  • Heating: Heat the neat mixture to 80°C for 12 hours. Insight: Do not exceed 80°C or prolong heating unnecessarily, as this can trigger secondary additions.

  • Validation & Purification: Cool the mixture to room temperature. Validate conversion via ³¹P NMR. Purify the resulting allyldiphenylphosphine sulfide by vacuum distillation to remove unreacted diallyl sulfide.

ProtocolB A Ph2P(S)H + Diallyl Sulfide B Solvent-Free Heating (80°C) A->B C Allyl Group Transfer B->C D Allyldiphenylphosphine Sulfide C->D

Workflow for catalyst-free green allylation using allyl sulfides (Protocol B).

Quantitative Data: Route Comparison

To assist in workflow selection, the following table summarizes the quantitative metrics and failure modes of the most common synthetic routes.

Synthetic RouteReagents RequiredConditionsTypical YieldPrimary Failure Mode / Limitation
A. Nucleophilic Substitution Ph2​P(S)H , Allyl Bromide, K2​CO3​ MeCN, 60°C, 4h85–90%Moisture/O₂ intrusion causing oxidation to diphenylphosphine oxide[1].
B. Catalyst-Free Transfer Ph2​P(S)H , Diallyl SulfideNeat, 80°C, 12hUp to 79%[2]Over-reaction leading to anti-Markovnikov bis-phosphine sulfide adducts[2].
C. P-S Cleavage Route Allyl phosphinodithioate, GrignardTHF, -78°C to RT< 20%[1]Formation of diphenylthiophosphinite anion severely limits allylic substitution[1].

Troubleshooting & FAQs

Q1: My yield for Protocol A is stuck at 50%, and I see a significant by-product in the ³¹P NMR at ~25 ppm. What is happening? A: The peak at ~25 ppm is likely diphenylphosphine oxide. Because of the high energy of the P=O bond, phosphines and their sulfide derivatives are highly susceptible to oxidation[1]. Even trace amounts of oxygen or moisture in your K2​CO3​ can convert the P=S bond to P=O. Corrective Action: Rigorously flame-dry your glassware, utilize strict Schlenk techniques, and ensure your K2​CO3​ is oven-dried at 120°C overnight prior to use.

Q2: I attempted the P-S bond cleavage method using allyl diphenylphosphinodithioate and a Grignard reagent, but my yields are abysmal. Why? A: This is a known mechanistic limitation of this specific substrate. While standard alkyl phosphinodithioates can be converted to tertiary phosphine sulfides using alkyllithium nucleophiles, reacting allyl diphenylphosphinodithioate with a Grignard reagent yields allyldiphenylphosphine sulfide in very low amounts[1]. The mechanism involves the formation of small amounts of a diphenylthiophosphinite anion, which poorly undergoes the required allylic substitution with the substrate[1]. Switch to Protocol A or B for reliable yields.

Q3: Can I use allyl chloride instead of allyl bromide in Protocol A? A: Yes, but the reaction will be significantly slower due to the poorer leaving group ability of the chloride ion. If you must use allyl chloride to reduce costs on a larger scale, add a catalytic amount (0.1 equivalents) of sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, transiently generating the highly reactive allyl iodide intermediate and restoring your reaction kinetics.

Q4: In the catalyst-free method (Protocol B), my product is contaminated with heavy by-products. How do I prevent this? A: Under these reaction conditions, the newly formed allyldiphenylphosphine sulfide can undergo a secondary reaction. Specifically, the initial secondary phosphine sulfides can add across the allyl group in an anti-Markovnikov mode, delivering propane-1,3-diylbis(diorganylphosphine sulfides)[2]. Corrective Action: To minimize this over-reaction, strictly control your stoichiometry (ensure the diallyl sulfide is in excess, not the phosphine sulfide) and do not exceed the recommended 12-hour heating window.

References

  • Chernysheva, N. A., Verkhoturova, S. I., Muratovna, A. N., & Trofimov, B. (2023). Unexpectedly easy non-catalytic transfer of allyl group from allyl sulfides to secondary phosphine sulfides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrOP411jFn5kDbkxhbNwVDAl5ZHP-8wnpxExIfbQJnIaH-OSbvKIv_rFISlypNMXL0_4UV9hKK5nnlLQh5vLtzADtCsua5Ov77XZpY-g_GaaeeYCQuqlw_yHL7QpG5QrkIDxv6eLL-HErSL5VYQ-PU8yX-PID4weIKnNOSEx6_-iL_LF_l-4aTKh28RczYl7vadmFFjsTV1ubzhoQNb9gV5iAsAFHmPv3pKpERpenxUAVEJXgClvDFav8C9Rf2V3hvHOizOK_22-shCRxwgYvvolCiOPVN6XaQLThuwpUhCJPe2m4t_khIYjwPPbpmqsEHxGVDLnOmJr_nH4=]
  • Demchuk, O. M., Stankevic, M., & Pietrusiewicz, K. M. Science of Synthesis 31.41 Arylphosphine Oxides and Heteroatom Derivatives. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7mNPmw9j9Qcp849k4epHZgEZ3RVyLIpjqMzaChxGATptQkBiMEkeiIJ8sJPcS_ECspDsi4swWHLlT_VQFdBKfh1LHxDvCMxy7DABASHmuoKFm8ivGT1vMtuv15pPvvIFmgqKNS8dS-SXkRa57XDinai8YQ9jlvfFhNJxxk-TmbpLkss_6rQwGTQ==]

Sources

Optimization

Technical Support Center: Purification of Crude Allyldiphenylphosphine Sulfide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude allyldiphenylphosphine sulfide. Drawing from established organophosphorus chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude allyldiphenylphosphine sulfide. Drawing from established organophosphorus chemistry principles and field-proven insights, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to address common challenges encountered during the purification process.

I. Understanding the Chemistry: Common Impurities and Their Removal

The synthesis of allyldiphenylphosphine sulfide, typically through the sulfurization of allyldiphenylphosphine or the reaction of a diphenylphosphine derivative with an allyl halide followed by sulfurization, can result in a crude product containing several impurities. A successful purification strategy is predicated on understanding the nature of these impurities.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical StructurePolarityNotes
Allyldiphenylphosphine Oxide(C₆H₅)₂P(O)CH₂CH=CH₂More PolarA common byproduct of oxidation. Can be difficult to separate from the desired sulfide.
Unreacted Diphenylphosphine(C₆H₅)₂PHLess PolarIf the initial phosphine is not fully consumed.
Unreacted Diphenylphosphine Sulfide(C₆H₅)₂P(S)HModerately PolarIf this is used as a starting material.
Elemental SulfurS₈Non-polarExcess from the sulfurization step.

The primary challenge in the purification of allyldiphenylphosphine sulfide lies in the separation of the desired product from its corresponding oxide, which has a similar structure and, to some extent, similar polarity. The choice of purification technique will depend on the scale of the reaction and the specific impurity profile of the crude material.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of allyldiphenylphosphine sulfide in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I purify it?

Answer: An oily crude product often indicates the presence of unreacted starting materials or residual solvent.

  • Initial Step: Ensure all solvent has been removed under reduced pressure. If the product remains oily, it is likely due to impurities.

  • Recommended Action: Column chromatography is the most effective method for purifying oily products. The non-polar nature of unreacted phosphines and the higher polarity of the phosphine oxide allow for effective separation on a silica gel column.

Q2: I see multiple spots on my TLC plate after running a column. How do I identify them and improve my separation?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an impure sample.

  • Identification:

    • Allyldiphenylphosphine Sulfide (Product): Will typically have an intermediate Rf value.

    • Allyldiphenylphosphine Oxide (Impurity): Being more polar, it will have a lower Rf value (closer to the baseline).

    • Unreacted Phosphine (Impurity): Being less polar, it will have a higher Rf value.

  • Improving Separation:

    • Optimize Eluent System: A common eluent system for this separation is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product and then the more polar impurities.[1]

    • TLC Visualization: Use a combination of UV light (for aromatic compounds) and a chemical stain to visualize all spots. A potassium permanganate (KMnO₄) stain is effective for visualizing phosphine sulfides and oxides, which will appear as yellow or brown spots on a purple background.[2] Phosphomolybdic acid stain is also a good general-purpose choice.[2]

Q3: My purified product is a white solid, but the yield is very low after recrystallization. What can I do?

Answer: Low yield after recrystallization can be due to several factors.

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For allyldiphenylphosphine sulfide, a mixed solvent system of ethyl acetate and hexane is often effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Troubleshooting: If the yield is still low, it's possible that a significant portion of your product is actually the more soluble phosphine oxide impurity, which remains in the mother liquor. Analyze the mother liquor by TLC to confirm this.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude allyldiphenylphosphine sulfide?

Answer: For most lab-scale syntheses, flash column chromatography on silica gel is the most reliable and efficient method. It allows for the separation of the desired sulfide from both less polar impurities (like unreacted phosphines) and more polar impurities (like the corresponding phosphine oxide).[3][4]

Q2: How can I confirm the purity of my final product?

Answer: A combination of techniques is recommended:

  • TLC: A single spot on a TLC plate developed with an appropriate eluent system is a good indication of purity.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the allyl and phenyl protons.

  • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.

Q3: Can I use recrystallization as the sole purification method?

Answer: Recrystallization can be effective if the primary impurity is present in small amounts and has a significantly different solubility profile than the product. However, if the crude product contains a mixture of several impurities, particularly the corresponding phosphine oxide, column chromatography is generally required to achieve high purity.[1][6]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude allyldiphenylphosphine sulfide.

Materials:

  • Crude allyldiphenylphosphine sulfide

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

Step-by-Step Methodology:

  • Prepare the Column:

    • Dry-pack a chromatography column with silica gel. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude mixture.

    • Saturate the packed column with hexane.

  • Prepare the Sample:

    • Dissolve the crude allyldiphenylphosphine sulfide in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (to elute very non-polar impurities)

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate (the product will likely elute in this range)

      • 80:20 Hexane:Ethyl Acetate (to elute more polar impurities like the phosphine oxide)

  • Monitoring and Collection:

    • Collect fractions and monitor them by TLC.

    • Visualize the TLC plates under UV light (254 nm) and then stain with potassium permanganate or phosphomolybdic acid.[2][7]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified allyldiphenylphosphine sulfide.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude allyldiphenylphosphine sulfide that contains minor impurities.

Materials:

  • Crude allyldiphenylphosphine sulfide

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

V. Visualizations

Workflow for Purification of Crude Allyldiphenylphosphine Sulfide

Purification_Workflow Crude Crude Allyldiphenylphosphine Sulfide TLC TLC Analysis Crude->TLC Oily Is Product Oily? TLC->Oily Column Column Chromatography Oily->Column Yes Recrystallize Recrystallization Oily->Recrystallize No Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General purification workflow for crude allyldiphenylphosphine sulfide.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column start Start: Poor Separation on Column problem1 Problem: Product co-elutes with impurity Solution: Adjust eluent polarity. If co-eluting with a less polar impurity, decrease eluent polarity. If co-eluting with a more polar impurity, use a shallower gradient. start->problem1 problem2 Problem: No product comes off the column Solution: Increase eluent polarity significantly. The product may be more polar than anticipated. start->problem2 problem3 Problem: Streaking on TLC Solution: The column may be overloaded. Use a larger column or less crude material. Streaking can also indicate the sample is too acidic or basic for silica; consider using neutral alumina. start->problem3

Caption: Decision tree for troubleshooting column chromatography issues.

VI. References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: ... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Hornberger, K. (n.d.). Supplementary Methods. Retrieved from [Link]

  • Osaka University. (2022). Osaka University Knowledge Archive : OUKA. Retrieved from [Link]

  • HU Berlin - Physik. (n.d.). Supporting Information 1. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Allyldiphenylphosphine (CAS 2741-38-0). Retrieved from [Link]

  • Sannigrahi, P., & Ingall, E. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Unknown. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

  • Eckert, H., Liang, C. S., & Stucky, G. D. (n.d.). 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. DTIC. Retrieved from [Link]

  • Oldfield, E. (2006). 31P NMR chemical shifts in hypervalent oxyphosphoranes and polymeric orthophosphates. Journal of Physical Chemistry B, 110(1), 1-15.

  • Nichols, L. (2024). 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28(1).

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Restoration of Triphenylphosphine by the “Sulfur Method”: Two Valuables from a Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyldiphenylphosphine. PubChem. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Trialkylphosphine Oxides, Sulfides, Selenides, Tellurides, and Imides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylphosphine sulfide. PubChem. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting incomplete desulfurization of allyldiphenylphosphine sulfide

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to achieve complete desulfurization of allyl-functionalized phosphine sulfides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to achieve complete desulfurization of allyl-functionalized phosphine sulfides.

The core conflict in this specific transformation is a battle between thermodynamic stability and chemoselectivity. The P=S bond is exceptionally robust (bond dissociation energy ~380 kJ/mol), requiring aggressive reducing conditions. However, the allyl moiety is highly sensitive: under harsh conditions, transition metals, or strong bases, the terminal allyl double bond will rapidly isomerize to the thermodynamically favored, internal 1-propenyl group, or undergo unwanted hydrogenation.

This guide provides field-proven, mechanistically grounded solutions to drive your desulfurization to completion while perfectly preserving the integrity of your allyl group.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the following logic tree to identify the root cause of your incomplete conversion or poor yield.

Troubleshooting Start Incomplete Desulfurization of Allyldiphenylphosphine Sulfide Q1 Is starting material fully consumed? Start->Q1 No No (Low Conversion) Q1->No 31P NMR shows starting material Yes Yes (Low Yield/Purity) Q1->Yes 31P NMR shows new byproduct peaks Act1 Verify Reagent Integrity (Si2Cl6 hydrolyzes easily) No->Act1 Act2 Check for Allyl Isomerization (1-propenyl formation) Yes->Act2 Sol1 Use fresh Si2Cl6 in dry, degassed Toluene Act1->Sol1 Sol2 Avoid Raney Ni; Keep Temp < 100°C Act2->Sol2

Diagnostic logic tree for troubleshooting incomplete desulfurization and chemoselectivity failures.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I am using Trichlorosilane ( HSiCl3​ ) and Triethylamine, which works perfectly for my phosphine oxides. Why is my allyldiphenylphosphine sulfide conversion stalling at <30%? A: The causality lies in the fundamental reaction mechanism. While HSiCl3​ reduces phosphine oxides via a relatively low-energy four-centered transition state (hydride transfer), the analogous pathway for phosphine sulfides possesses a massive activation barrier ( ΔG‡≈56 kcal/mol). This is thermodynamically inaccessible under standard refluxing conditions. For sulfides, you must switch to Hexachlorodisilane ( Si2​Cl6​ ), which bypasses the hydride transfer entirely and operates through a lower-energy pathway involving a donor-stabilized dichlorosilylene ( SiCl2​ ) intermediate .

Q2: To force complete conversion, I switched to Raney Nickel. The desulfurization was complete, but my NMR shows a complex mixture. What happened? A: You have encountered a classic chemoselectivity failure. Raney Nickel is an excellent desulfurizing agent, but its highly active metal surface catalyzes the rapid migration of the terminal allyl double bond to the internal, thermodynamically stable 1-propenyl position (isomerization). Furthermore, it can cause direct hydrogenation of the olefin. For allyl-containing substrates, transition-metal-based reductants must be strictly avoided.

Q3: I am now using Si2​Cl6​ , but I still see incomplete conversion (e.g., 60-70%). How do I drive this to completion? A: Incomplete conversion with Si2​Cl6​ is almost exclusively an issue of reagent degradation. Si2​Cl6​ is exquisitely sensitive to moisture. Even trace water in your solvent or glassware will hydrolyze the Si-Cl bonds, generating siloxanes and HCl. The HCl can subsequently hydrochlorinate your allyl double bond, while the degraded silane loses its reducing power. Ensure your toluene is rigorously dried (e.g., over sodium/benzophenone) and degassed.

Part 3: Mechanistic Pathway of Si2​Cl6​ Reduction

Understanding the generation of the active reducing species is critical for maintaining the correct reaction conditions.

Mechanism A Si2Cl6 (Hexachlorodisilane) B SiCl2 + SiCl4 (Reactive Silylene) A->B Thermal Cleavage C [R3P=S Donor-Stabilized SiCl2] B->C + Allyl-PPh2(S) D R3P: + S=SiCl2 (Free Phosphine) C->D Desulfurization

Mechanism of phosphine sulfide reduction via a donor-stabilized dichlorosilylene intermediate.

Part 4: Quantitative Reagent Comparison

Reagent SystemOperating TemperatureTypical ConversionChemoselectivity (Allyl Group)Mechanistic Notes
HSiCl3​ / Et3​N 80 °C (Reflux)< 30%HighHydride transfer pathway has an energetically prohibitive activation barrier for P=S bonds.
Raney Nickel 25–50 °C> 95%Very Low Metal surface catalyzes rapid double-bond migration (1-propenyl formation) or hydrogenation.
Si2​Cl6​ 80 °C (Reflux)> 90%HighOperates via SiCl2​ insertion; avoids transition metals, perfectly preserving the allyl olefin.
MeOTf then HMPT 0 to 25 °C60–80%ModerateAlkylation-reduction sequence. Risk of competitive alkylation at the allyl moiety or polymerization.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes Hexachlorodisilane ( Si2​Cl6​ ) to achieve complete desulfurization while preserving the allyl group. Every step includes built-in validation checks to ensure causality and prevent downstream failures.

Target: Allyldiphenylphosphine from Allyldiphenylphosphine Sulfide. Safety Note: Si2​Cl6​ is corrosive and reacts violently with water. Perform all steps in a fume hood under a strict argon atmosphere.

Step 1: Substrate Preparation & Dehydration

  • Action: Dissolve 1.0 mmol of allyldiphenylphosphine sulfide in 10 mL of anhydrous, degassed toluene in a flame-dried Schlenk flask.

  • Self-Validation Check: The solution must be perfectly clear. Any cloudiness indicates moisture. Take a baseline 31 P NMR aliquot: you should observe a single peak at ~38 to 42 ppm (characteristic of the P=S bond).

Step 2: Reagent Addition

  • Action: Cool the flask to 0 °C. Dropwise, add 1.5 mmol (1.5 equivalents) of Hexachlorodisilane ( Si2​Cl6​ ) via a gas-tight syringe.

  • Self-Validation Check: A slight yellowing may occur due to the formation of the donor-stabilized adduct. Crucially, no gas evolution should be observed. Bubbling indicates hydrolysis from residual water, meaning your reagent is degrading into inactive siloxanes.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.

  • Self-Validation Check: After 4 hours, cool to room temperature and take an aliquot for 31 P NMR (under argon). The reaction is complete when the +40 ppm peak disappears entirely, replaced by a sharp singlet at ~ -14 to -16 ppm (characteristic of the free allyl phosphine). If the +40 ppm peak persists, add 0.5 eq more Si2​Cl6​ and reflux for 2 additional hours.

Step 4: Alkaline Quench (Critical Step)

  • Action: Cool the mixture to 0 °C. Slowly, dropwise, add a degassed 20% aqueous NaOH solution (10 mL).

  • Causality: The alkaline quench hydrolyzes the silicon byproducts into water-soluble silicates. If you use neutral water, cross-linked siloxane polymers will form, entrapping your product in an intractable gel .

  • Self-Validation Check: The aqueous layer must test strongly basic (pH > 12) on pH paper. If it is acidic or neutral, add more NaOH until basicity is achieved, ensuring complete siloxane breakdown.

Step 5: Extraction and Isolation

  • Action: Separate the organic toluene layer. Extract the aqueous layer twice with degassed diethyl ether (10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: 1 H NMR of the crude product must show the intact allyl multiplets (a complex multiplet at ~5.8 ppm for the internal alkene proton, and terminal alkene protons at ~5.0 ppm). The absence of a methyl doublet at ~1.8 ppm confirms that no isomerization to the 1-propenyl group occurred.

References

  • Title: Reductions of Phosphine Oxides and Sulfides by Perchlorosilanes: Evidence for the Involvement of Donor-Stabilized Dichlorosilylene Source: The Journal of Organic Chemistry (2012) URL: [Link]

  • Title: Stereospecific desulfurization of acyclic phosphine sulfides with hexachlorodisilane Source: Journal of the American Chemical Society (1969) URL: [Link]

  • Title: A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts Source: The Journal of Organic Chemistry (2019) URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Conditions for Allyldiphenylphosphine Sulfide Reactions

Welcome to the technical support center for optimizing solvent conditions in reactions involving allyldiphenylphosphine sulfide. This guide is designed for researchers, scientists, and professionals in drug development w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing solvent conditions in reactions involving allyldiphenylphosphine sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form allyldiphenylphosphine sulfide is sluggish or incomplete. Could the solvent be the issue?

A1: Absolutely. Solvent choice is a critical parameter that dictates reaction kinetics and equilibrium. A sluggish or incomplete reaction often points to issues with reactant solubility or the stabilization of transition states.

  • Expertise & Experience: In many cases, the synthesis of allyldiphenylphosphine sulfide involves the reaction of a phosphine with a sulfur source or the functionalization of a pre-formed phosphine sulfide. These reactions often proceed via charged or highly polar intermediates. The ability of the solvent to stabilize these species is paramount for a successful transformation.

  • Causality: Polar aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene are frequently employed.[1] These solvents are generally good at dissolving the reactants and intermediates without interfering with the reaction mechanism. For instance, in reactions that proceed via an SN2 pathway, a less polar solvent can sometimes accelerate the rate because the starting materials may be more polar than the transition state.[2] Conversely, reactions involving the formation of charged intermediates are often favored by more polar solvents that can stabilize these species.[2]

  • Troubleshooting Workflow:

    • Solubility Check: Before initiating the reaction, ensure that your starting materials, particularly the phosphine and sulfur source, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and consequently, slow reaction rates.

    • Solvent Screening: If solubility is not the issue, a systematic solvent screen is recommended. Start with commonly used aprotic solvents and consider polar protic solvents if the reaction mechanism might benefit from hydrogen bonding.

Q2: I'm observing significant byproduct formation. How can the solvent influence the selectivity of my reaction?

A2: Solvent can dramatically influence the selectivity of a reaction by differentially stabilizing the transition states leading to the desired product versus the byproducts.

  • Expertise & Experience: A common side reaction is the oxidation of the phosphine starting material to phosphine oxide, especially if the reaction is not performed under a strictly inert atmosphere. Some solvents are more prone to containing dissolved oxygen or peroxides, which can facilitate this undesired oxidation.

  • Causality: The polarity of the solvent can also play a role in directing the reaction pathway. For instance, in reactions where there is a competition between different nucleophiles or electrophiles, the solvent can selectively solvate one species over another, thereby favoring a particular reaction pathway.[3]

  • Self-Validating System: To diagnose and mitigate byproduct formation, it is crucial to analyze the reaction mixture at different time points using techniques like TLC, GC-MS, or NMR spectroscopy. This will help in identifying the byproducts and understanding when they are formed.

  • Protocol for Minimizing Byproducts:

    • Degas the Solvent: Before use, thoroughly degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it or by using the freeze-pump-thaw method. This will minimize the presence of dissolved oxygen.

    • Use Anhydrous Solvents: Moisture can lead to hydrolysis of starting materials or intermediates. Ensure that you are using a dry solvent.[4]

    • Solvent Polarity Tuning: If specific byproducts are consistently observed, consider switching to a solvent with a different polarity. For example, if a non-polar byproduct is forming, a more polar solvent might disfavor its formation.

Data-Driven Solvent Selection

To aid in your solvent selection process, the following table summarizes the properties of commonly used solvents in phosphine sulfide chemistry.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)General Application Notes
Toluene2.380.36111A common non-polar, aprotic solvent. Good for reactions where polarity needs to be minimized.[1]
Tetrahydrofuran (THF)7.581.7566A versatile polar aprotic solvent. Good for dissolving a wide range of reactants.[1]
Dichloromethane (DCM)9.081.6040A moderately polar aprotic solvent, often used for its low boiling point, facilitating easy removal.[5][6]
Acetonitrile (MeCN)37.53.9282A highly polar aprotic solvent. Can be beneficial for reactions with highly polar intermediates.[7]
Dimethylformamide (DMF)36.73.82153A highly polar aprotic solvent with a high boiling point, suitable for reactions requiring elevated temperatures.[8]
Methanol (MeOH)32.71.7065A polar protic solvent. Can participate in hydrogen bonding, which may influence reaction pathways.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Allyldiphenylphosphine Sulfide

This protocol describes a common method for the synthesis of allyldiphenylphosphine sulfide from allyldiphenylphosphine and elemental sulfur.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add allyldiphenylphosphine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., toluene or THF, to make a 0.2 M solution).

  • Reagent Addition: Add elemental sulfur (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Systematic Solvent Screening for Reaction Optimization
  • Parallel Setup: In parallel, set up a series of small-scale reactions (e.g., in vials) under identical conditions (reactant concentrations, temperature, and stirring speed).

  • Solvent Variation: To each vial, add a different anhydrous and degassed solvent from the table above.

  • Reaction Initiation: Initiate the reactions simultaneously by adding the limiting reagent.

  • Time-Point Analysis: At regular intervals (e.g., 30, 60, 120 minutes), take an aliquot from each reaction vial.

  • Quenching and Analysis: Quench the aliquots (e.g., by diluting with a suitable solvent) and analyze them by a quantitative method like GC-MS or HPLC to determine the conversion and yield of the desired product.

  • Data Evaluation: Compare the results to identify the solvent that provides the best combination of reaction rate, yield, and selectivity.

Visualizing Reaction Logic

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in allyldiphenylphosphine sulfide synthesis, with a focus on solvent-related issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckInert Verify Inert Atmosphere Start->CheckInert Solubility Is Starting Material Soluble? CheckPurity->Solubility CheckInert->Solubility SolventScreen Perform Solvent Screen Solubility->SolventScreen Yes Reassess Reassess Reaction Mechanism Solubility->Reassess No TempOpt Optimize Temperature SolventScreen->TempOpt SolventScreen->Reassess ConcOpt Optimize Concentration TempOpt->ConcOpt Success Yield Improved ConcOpt->Success

Caption: A workflow for troubleshooting low reaction yield.

Solvent Polarity and Reaction Mechanism

This diagram illustrates the general influence of solvent polarity on common reaction mechanisms.

SolventEffects cluster_0 Solvent Polarity cluster_1 Favored Reaction Mechanism NonPolar Non-Polar (e.g., Toluene) SN2 SN2-like (less charge separation) NonPolar->SN2 Often Favors PolarAprotic Polar Aprotic (e.g., THF, DCM) PolarAprotic->SN2 Generally Good For PolarProtic Polar Protic (e.g., Methanol) SN1 SN1-like (charge separation) PolarProtic->SN1 Can Favor

Caption: General influence of solvent polarity on reaction mechanisms.

References

  • Yadav, J. S., et al. (2018). A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst. Scientific Reports, 8(1), 1-9. Retrieved from [Link]

  • Kazantsev, A. V., et al. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Molecules, 25(1), 193. Retrieved from [Link]

  • Ghalib, M., Jones, P. G., & Heinicke, J. W. (2014). Solvent-Controlled Lithiation of Pc–N-Heterocycles: Synthesis of Mono- and Bis(Trimethylsilyl)-TertButyl-Dihydrobenzazaphospholes – a New Type of Highly Bulky And basic phosphine Ligands. Journal of Organometallic Chemistry, 763–764, 44-51. As cited in studylib.net. (n.d.). Solvent Effects in Organic Chemistry. Retrieved from [Link]

  • Osuji, L. I., & Ogu, M. I. (2019). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 7, 71. Retrieved from [Link]

  • Sarkate, A., et al. (2016). Solvent optimization for the synthesis of diphenyl sulfide 3a. ResearchGate. Retrieved from [Link]

  • Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(2), 234-238. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of allyldiphenylphosphine sulfide during storage

Technical Support Center: Allyldiphenylphosphine Sulfide Storage & Handling Welcome to the Application Support Portal for organophosphorus compounds. As a Senior Application Scientist, I have designed this guide to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Allyldiphenylphosphine Sulfide Storage & Handling

Welcome to the Application Support Portal for organophosphorus compounds. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of allyldiphenylphosphine sulfide (CAS: 10061-87-7). While the conversion of a free phosphine to a phosphine sulfide significantly enhances its stability against spontaneous oxidation, the presence of the terminal allyl moiety (-CH₂-CH=CH₂) introduces unique degradation pathways.

This portal synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your reagents during long-term storage.

System Overview & Vulnerability Analysis

Understanding why a compound degrades is the prerequisite to preventing it. Allyldiphenylphosphine sulfide is subject to three primary modes of degradation:

  • Base-Catalyzed Isomerization: The terminal allyl group is kinetically stable but thermodynamically unfavored compared to its internal alkene counterpart. Exposure to trace bases or transition metals rapidly catalyzes the migration of the double bond, yielding the (Z)- or (E)-propenyl isomer[1]. This is a common issue when using unwashed glassware containing residual alkali silicates.

  • Radical Polymerization: Phosphorus-containing allyl monomers are highly susceptible to radical-induced oligomerization[2]. Exposure to UV light or ambient heat generates carbon-centered radicals at the terminal alkene, leading to a viscous, polymeric degradation product.

  • Oxidative Desulfurization: While the P=S bond provides robust electronic shielding of the phosphorus lone pair, phosphine oxidation is fundamentally a radical process[3]. Prolonged exposure to atmospheric oxygen and light can initiate radical cascades that strip the sulfur atom, eventually yielding allyldiphenylphosphine oxide[4].

DegradationPathways A Allyldiphenylphosphine Sulfide B Propenyl Isomer (Thermodynamic Sink) A->B Trace Base / Transition Metals (Isomerization) C Oligomers / Polymers (Viscous Resin) A->C UV Light / Heat (Radical Polymerization) D Phosphine Oxide / Desulfurized Species A->D Prolonged Air / Radicals (Oxidation/Desulfurization)

Fig 1. Primary degradation pathways of allyldiphenylphosphine sulfide and their environmental triggers.

Diagnostic FAQ: Troubleshooting Experimental Failures

Q: My ³¹P NMR shows a new peak, and the ¹H NMR shows a loss of the terminal alkene multiplets at ~5.0 ppm. What happened? A: Your compound has undergone isomerization. The terminal allyl group has migrated to form a propenyl group (-CH=CH-CH₃). This is driven by the thermodynamic stability of the internal alkene[1]. It is frequently triggered by transition metal cross-contamination (e.g., residual rhodium or palladium in the glovebox)[5] or trace basicity in storage vials.

Q: The compound was a free-flowing liquid/solid, but after three months on the bench, it has turned into a gummy, insoluble resin. Is it ruined? A: Yes, the material has polymerized. Allyl monomers undergo radical polymerization when exposed to ambient UV light or elevated temperatures[2]. The increased viscosity and broad, unresolved peaks in your NMR spectra are classic markers of oligomerization. You must store the intact monomer in amber vials away from light.

Q: I thought phosphine sulfides were stable to air. Why am I detecting phosphine oxide in my mass spec? A: Phosphine sulfides are resistant to direct electrophilic oxygen attack, but they are not immune to radical-mediated oxidation. Because the oxidation of phosphines and their derivatives proceeds via a radical mechanism[3], ambient light and oxygen can act as radical initiators over time, leading to desulfurization and subsequent formation of the P=O bond[4].

Quantitative Data: Degradation Diagnostics

To facilitate rapid troubleshooting, compare your analytical data against this diagnostic matrix.

Degradation PathwayPrimary Trigger(s)Analytical Marker (NMR / Physical)Prevention Strategy
Isomerization Trace base, transition metals, alkaline glass¹H NMR: Loss of terminal =CH₂ (~5.0 ppm); appearance of internal -CH₃ doublet (~1.8 ppm).Acid-wash glassware; avoid metal spatulas during transfer.
Polymerization UV light, heat, radical initiatorsPhysical: High viscosity, gummy texture.NMR: Broad, unresolved aliphatic baseline.Store in amber vials at -20°C; exclude ambient light.
Oxidation Prolonged O₂, radical initiators (light)³¹P NMR: Appearance of new P=O resonance replacing the parent P=S peak.Schlenk techniques; backfill vials with ultra-pure Argon.

Validated SOPs for Storage and Recovery

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume purity; verify it at the beginning and end of the workflow.

Protocol A: Self-Validating Inert Storage Setup

Causality: Acid-washing removes alkali silicates that cause isomerization[1]. Argon is heavier than Nitrogen, providing a better protective blanket against radical-initiating oxygen[3].

  • Glassware Preparation: Submerge amber borosilicate glass vials in 0.1 M HCl for 1 hour to neutralize surface alkalinity. Rinse thoroughly with deionized water, followed by acetone.

  • Thermal Desorption: Bake the vials at 120°C overnight to remove residual moisture. Transfer immediately to a desiccator or an inert-atmosphere glovebox.

  • Aliquoting: Inside an Argon-filled glovebox, transfer the allyldiphenylphosphine sulfide into the prepared amber vials using a PTFE or glass spatula (strictly avoid stainless steel to prevent metal-induced isomerization).

  • Validation Aliquot: Retain a 5 mg sample from the final sealed batch. Run a baseline ³¹P and ¹H NMR to establish a "Day 0" purity profile.

  • Sealing & Storage: Seal the vials with PTFE-lined caps, wrap the seals in Parafilm, and store at -20°C.

Protocol B: Recovery of Degraded Material via Flash Chromatography

If your baseline NMR indicates partial isomerization or oxidation, the compound must be purified before use in sensitive catalytic reactions.

  • Eluent Preparation: Prepare a solvent system of Hexanes : Ethyl Acetate (typically 90:10 to 80:20, v/v). Degas the solvents by sparging with Argon for 15 minutes to prevent on-column oxidation.

  • Column Loading: Dissolve the degraded mixture in a minimum volume of degassed dichloromethane (DCM). Load onto a silica gel column. Note: Polymeric degradation products will crash out on the baseline and will not elute.

  • Elution: Run the column under positive Argon pressure. The less polar allyldiphenylphosphine sulfide will elute before the more polar phosphine oxide byproducts.

  • Concentration: Combine the pure fractions and remove the solvent under high vacuum (≤ 0.1 mbar) at room temperature. Crucial: Do not apply heat during rotary evaporation, as this will trigger thermal polymerization[2].

StorageWorkflow S1 1. Purify via Silica Gel S2 2. Dry under High Vacuum S1->S2 S3 3. Backfill with Argon Gas S2->S3 S4 4. Seal in Amber Vial at -20°C S3->S4

Fig 2. Self-validating workflow for the purification and long-term storage of allylphosphine sulfides.

References

  • Demchuk, O. M., Stankevic, M., & Pietrusiewicz, K. M. "Science of Synthesis 31.41: Arylphosphine Oxides and Heteroatom Derivatives." Thieme-Connect. Available at:[Link]

  • Kamer, P. C. J., et al. "Intramolecular Hydroformylation of Allyldiphenylphosphine Using a Monodentate Phosphorus Diamide Based Rhodium Catalyst: An NMR Study." Organometallics, ACS Publications. Available at:[Link]

  • Monge, A., et al. "Hemilabile Properties of the η3-Allyldiphenylphosphine (ADPP) Homophosphaallyl Ligand." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Mechanochemical base-catalyzed isomerization and deuteration of allylbenzenes." Chemical Communications, Royal Society of Chemistry. Available at:[Link]

  • David, G., et al. "Phosphorus-Containing Vinyl or Allyl Monomers." Royal Society of Chemistry Books. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Allyldiphenylphosphine Sulfide Ligands

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of allyldiphenylphosphine sulfide ligands, particularly in the context of overcoming steric hindrance in catalytic reactions. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and applications of allyldiphenylphosphine sulfide ligands.

Q1: What are allyldiphenylphosphine sulfide ligands and why are they used?

A1: Allyldiphenylphosphine sulfide is a type of organophosphorus compound. These molecules can act as ligands, which are molecules that bind to a central metal atom to form a coordination complex.[1] These complexes can then be used as catalysts in a variety of chemical reactions. The "allyl" group refers to a specific three-carbon unit with a double bond, and the "diphenylphosphine sulfide" indicates a phosphorus atom bonded to two phenyl groups and a sulfur atom.

The key advantage of using bulky phosphine ligands like allyldiphenylphosphine sulfide is their ability to facilitate challenging chemical transformations, especially those involving sterically hindered substrates.[2][3][4] The significant size of these ligands can influence the geometry and reactivity of the metal center, often leading to increased reaction rates and selectivity.[2][5]

Q2: How does the sulfur atom in allyldiphenylphosphine sulfide affect its properties as a ligand?

A2: The presence of the sulfur atom significantly modifies the electronic and coordination properties of the phosphine ligand. The phosphorus atom in a phosphine sulfide is less basic compared to the corresponding phosphine. This is because the sulfur atom withdraws electron density from the phosphorus.

While traditional phosphine ligands bind to metals through the phosphorus atom, phosphine sulfides can coordinate through the sulfur atom or even act as a bridging ligand between two metal centers. This versatility in coordination modes can lead to unique catalytic activity.[6] Furthermore, the phosphine sulfide group can stabilize the ligand against oxidation compared to its phosphine counterpart.[7][8]

Q3: What types of reactions benefit from the use of allyldiphenylphosphine sulfide ligands?

A3: Bulky phosphine ligands, a class to which allyldiphenylphosphine sulfide belongs, are particularly effective in cross-coupling reactions.[2][9] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Examples include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between an organoboron compound and an organohalide.[10]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine.[9]

  • C-S Coupling Reactions: Formation of a carbon-sulfur bond, which is crucial for the synthesis of many pharmaceuticals and materials.[11][12]

The steric bulk of the ligand is often crucial for promoting the desired bond-forming step and preventing unwanted side reactions, especially when the reacting molecules are themselves large and bulky.[4][13]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Reaction Yield in a Cross-Coupling Reaction

Symptoms:

  • Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a large amount of unreacted starting material.

  • The desired product is formed in very low quantities or not at all.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inadequate Catalyst Activation The active catalyst is often a low-valent metal species (e.g., Pd(0) or Ni(0)). If you are starting with a higher oxidation state precursor (e.g., Pd(II)), it may not be efficiently reduced to the active form. Solution: Consider using a pre-catalyst that readily forms the active species or ensure your reaction conditions (e.g., choice of base and solvent) are suitable for in-situ reduction.[11]
Incorrect Ligand-to-Metal Ratio The stoichiometry between the allyldiphenylphosphine sulfide ligand and the metal precursor is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all available coordination sites on the metal. Solution: Screen different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to find the optimal conditions for your specific reaction.
Poor Ligand Choice for the Specific Transformation While allyldiphenylphosphine sulfide is a bulky ligand, the specific steric and electronic properties required can vary significantly between different types of cross-coupling reactions and substrates.[2][4] Solution: If optimization of other parameters fails, consider screening a panel of other bulky phosphine ligands with different steric profiles (e.g., varying cone angles and buried volumes) to identify a more suitable candidate.[2][5]
Suboptimal Reaction Temperature Sterically hindered reactions often have a higher activation energy and may require elevated temperatures to proceed at a reasonable rate.[4] Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[11]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.

  • GC-MS or Nuclear Magnetic Resonance (NMR) analysis confirms the presence of unexpected compounds.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Hydrodehalogenation This is the replacement of the halide on your starting material with a hydrogen atom. It is a common side reaction in cross-coupling chemistry, especially with electron-rich aryl halides.[11] Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly dried.[11]
Homocoupling This involves the coupling of two molecules of the same starting material (e.g., two molecules of the organohalide or two molecules of the organometallic reagent). Solution: This can sometimes be suppressed by adjusting the ligand-to-metal ratio or by the slow addition of one of the coupling partners to the reaction mixture.
Oxidation of the Product If your product contains a sensitive functional group, it may be susceptible to oxidation, especially if there is a leak in your inert atmosphere setup. For example, a sulfide product could be oxidized to a sulfoxide or sulfone.[11] Solution: Maintain a rigorously inert atmosphere throughout the reaction and workup.[11]
Issue 3: Difficulty in Removing the Ligand and its Byproducts During Workup

Symptoms:

  • The phosphine sulfide ligand or its oxidized form (phosphine oxide) co-elutes with your product during column chromatography.

  • Emulsion formation during aqueous extraction makes separation difficult.[14]

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Similar Polarity of Ligand/Byproduct and Product The phosphine sulfide and its corresponding oxide can have polarities similar to many organic products, leading to purification challenges. Solution: One effective method is to oxidize any remaining phosphine to the corresponding phosphine oxide, which can then be removed by precipitation with a metal salt like zinc chloride or by filtration through a silica plug.[14]
Formation of Amphiphilic Species The presence of phosphonium salts or other charged species can lead to the formation of emulsions during aqueous workup. Solution: Washing the organic layer with brine (a saturated aqueous solution of sodium chloride) can help break up emulsions by increasing the ionic strength of the aqueous phase.[14] Alternatively, filtering the entire mixture through a pad of Celite® can also be effective.[14]

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a Bulky Phosphine Ligand

This protocol provides a general starting point for a Suzuki-Miyaura reaction. The specific amounts of reagents, choice of base, solvent, and temperature will need to be optimized for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Allyldiphenylphosphine sulfide ligand (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)[4]

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF, 5 mL)[4]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, boronic acid, palladium precursor, allyldiphenylphosphine sulfide ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[11]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Synthesis of Allyldiphenylphosphine Sulfide

This protocol describes a common method for the synthesis of phosphine sulfides from the corresponding phosphine.

Materials:

  • Allyldiphenylphosphine (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve allyldiphenylphosphine in anhydrous toluene.

  • Add elemental sulfur in one portion.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by ³¹P NMR spectroscopy. A downfield shift in the phosphorus signal indicates the formation of the phosphine sulfide.

  • Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

IV. Visualizations

Overcoming_Steric_Hindrance cluster_problem Problem: Sterically Hindered Coupling cluster_solution Solution cluster_outcome Desired Outcome Steric_Hindrance Steric Hindrance (Bulky Substrates) Active_Complex Bulky Ligand-Metal Active Complex Steric_Hindrance->Active_Complex Overcome by Ligand Allyldiphenylphosphine Sulfide Ligand Ligand->Active_Complex Forms Catalyst Metal Catalyst (e.g., Pd, Ni) Catalyst->Active_Complex Forms Product Successful Cross-Coupling Product Formation Active_Complex->Product Facilitates

Caption: Logical workflow for overcoming steric hindrance using allyldiphenylphosphine sulfide ligands.

Troubleshooting_Workflow Start Low Reaction Yield Check_Activation Check Catalyst Activation? Start->Check_Activation Check_Ratio Optimize Ligand/Metal Ratio? Check_Activation->Check_Ratio No Success Improved Yield Check_Activation->Success Yes Check_Temp Adjust Reaction Temperature? Check_Ratio->Check_Temp No Check_Ratio->Success Yes Screen_Ligands Screen Other Bulky Ligands? Check_Temp->Screen_Ligands No Check_Temp->Success Yes Screen_Ligands->Success Yes Consult Consult Further Literature Screen_Ligands->Consult No

Caption: A decision-making workflow for troubleshooting low-yield reactions.

V. References

  • Benchchem. Synthesis of Bulky Phosphine Ligands Utilizing Bis(diisopropylamino)chlorophosphine: An Application Note and Detailed Protocol.

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.

  • University of California, Irvine. Cross-Coupling Chemistry.

  • Corpet, M., et al. (2024, August 21). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PMC.

  • Edwards, P. G., & Newman, P. D. The Preparation and Coordination Chemistry of Phosphorus—Sulfur Donor Ligands.

  • TCI Chemicals. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.

  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

  • ResearchGate. (2020, January 22). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines.

  • Sciforum. (2022, November 14). Cyclopalladated compounds with bulky phosphine : Synthesis, characterization.

  • van der Ham, A. G. J., et al. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC.

  • ACS Publications. Coordination properties of tris(dimethylamino)phosphine sulfide | Inorganic Chemistry.

  • Benchchem. Technical Support Center: Troubleshooting Diphenyl Sulfide Synthesis.

  • Heriot-Watt University. (2022, February 3). The Selenation of Diphenyl- Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex.

  • Benchchem. Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands.

  • YouTube. (2023, June 2). Organic Phosphine.

  • MDPI. (2022, February 3). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex.

  • ResearchGate. Au(I) complexes bearing Allyldiphenylphosphine and thiolate ligands: Synthesis, structural characterization, and biological evaluation | Request PDF.

  • Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.

  • Doyle, A. G., et al. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC.

  • Benchchem. Overcoming steric hindrance in substituted diene reactions.

  • The Royal Society of Chemistry. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes.

  • ACS Publications. (2023, May 11). Nickel Complexes of Allyl and Vinyldiphenylphosphine | ACS Organic & Inorganic Au.

  • PubMed. (2018, July 26). Stabilization of Aliphatic Phosphines by Auxiliary Phosphine Sulfides Offers Zeptomolar Affinity and Unprecedented Selectivity for Probing Biological Cu.

  • NIH. Transition Metal Catalyzed Synthesis of Aryl Sulfides.

  • University of Calgary. The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes.

  • Organic Chemistry Portal. Allylic sulfide synthesis by C-S coupling.

  • ScienceDirect. (2013, February 15). The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class.

  • ResearchGate. (2025, October 16). Transition Metal Catalyzed Synthesis of Aryl Sulfides.

  • Academia.edu. Organic sulfur chemistry. 38. Desulfurization of organic trisulfides by tris(dialkylamino)phosphines. Mechanistic aspects.

  • Benchchem. Application Notes: The Role of Diphenyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions.

  • ResearchGate. (2025, August 8). Catalyst- and Solvent-free Three-component Synthesis of Phosphane Sulfides.

  • ResearchGate. Photocatalytic Reduction of Allyl Sulfones to Sulfides via Phosphine‐Mediated Deoxygenation.

  • PubMed. (2017, May 10). An Optimized Facile Procedure to Synthesize and Purify Allicin.

  • PubMed. (2017, September 11). Catalytic, Reversible Arylation of Phosphines and Sulfides.

  • The Royal Society of Chemistry. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for c.

  • ResearchGate. (2025, November 29). Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines.

  • The Royal Society of Chemistry. Mechanism of formation of chiral allyl SCF3 compounds via selenium-catalyzed sulfenofunctionalization of allylboronic acids.

  • ResearchGate. Reactions of 1,2,5-Triphenylphosphole and its Oxide, Sulfide, and Selenide with some Transition Metal Halides | Request PDF.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Allyldiphenylphosphine Sulfide Complexes

Welcome to the advanced troubleshooting guide for allyldiphenylphosphine sulfide (ADPS) transition metal complexes. As a hybrid ligand, ADPS features both a soft Lewis base (the P=S sulfide donor) and a hemilabile η2 -al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for allyldiphenylphosphine sulfide (ADPS) transition metal complexes. As a hybrid ligand, ADPS features both a soft Lewis base (the P=S sulfide donor) and a hemilabile η2 -alkene (the allyl group). While this dual functionality is engineered to stabilize reactive intermediates by reversibly occupying vacant coordination sites, it frequently introduces thermodynamic and kinetic traps that manifest as "low reactivity" or stalled catalytic cycles.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic causality and field-proven protocols needed to diagnose and resolve these bottlenecks.

Section 1: Mechanistic Causality of Low Reactivity

The reactivity of ADPS complexes is governed by the delicate equilibrium between its coordination states and the chemical integrity of the P=S bond. When your catalytic cycle stalls, it is almost always due to one of three root causes:

  • The Chelate Effect (Over-stabilization): In non-polar media, the allyl double bond coordinates to the metal center, forming a stable κ2 -S,C metallacycle. If the incoming substrate lacks the thermodynamic driving force to displace the allyl group, the catalytic cycle is kinetically blocked .

  • P=S Bond Cleavage (Desulfurization): Low-valent, electron-rich metals (e.g., Ni(0), Pd(0)) can undergo oxidative addition into the P=S bond. This irreversible cleavage degrades the ligand and leads to the formation of inactive metal-sulfide clusters, commonly observed as catalyst blackening .

  • Electronic Dampening: The P=S moiety is a weaker σ -donor and stronger π -acceptor than its parent phosphine. While this provides excellent air stability to the precatalyst , it reduces electron density at the metal center, significantly slowing down the oxidative addition of challenging substrates (e.g., unactivated aryl chlorides) .

ADPS_Reactivity cluster_0 Productive Pathway (High Reactivity) cluster_1 Deactivation Pathways (Low Reactivity) Start ADPS-Metal Precatalyst (M=Pd, Ni, Ru) k1 κ¹-S Coordination (Allyl Free) Start->k1 Polar/Coordinating Solvent k2 κ²-S,C Chelation (Active Site Blocked) Start->k2 Non-polar Solvent Substrate Substrate Coordination & Catalytic Turnover k1->Substrate Vacant Site Available Desulf P=S Bond Cleavage (Desulfurization) k1->Desulf Excess Reductant / Low-valent M⁰ k2->k1 Heat / Additives (Ag⁺) Agg Metal Sulfide Aggregation (Catalyst Death) Desulf->Agg Irreversible

Fig 1. Divergent reactivity pathways of ADPS complexes highlighting productive vs. deactivation routes.

Section 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My Pd-ADPS catalyzed cross-coupling is yielding <10% product. The solution remains homogeneous and yellow. What is happening? A1: The homogeneous yellow solution indicates that the complex is intact (no desulfurization), but the active site is likely blocked by κ2 -S,C chelation. The allyl group is outcompeting your substrate for the coordination site. Solution: Switch to a more coordinating solvent (e.g., THF, acetonitrile) to competitively displace the allyl group, forcing the ligand into a κ1 -S state. Alternatively, increase the reaction temperature by 10–20 °C to provide the activation energy required for allyl dissociation.

Q2: The reaction mixture turns black within 30 minutes, and catalysis halts completely. Is the ligand degrading? A2: Yes. The formation of a black precipitate indicates metal aggregation (e.g., palladium black), which in the context of phosphine sulfides is often triggered by P=S bond cleavage . Highly reducing environments or prolonged heating of M(0) species can cause the metal to abstract the sulfur atom. Solution: Monitor the reaction via ³¹P NMR. If you observe a signal around -15 ppm, the ligand has been desulfurized to the free phosphine. To prevent this, use a less electron-rich metal precursor (e.g., M(II) instead of M(0)) or lower the equivalents of exogenous reductants.

Q3: How can I confirm if the allyl group is coordinated or free in solution? A3: ¹H NMR is your most reliable diagnostic tool. When the allyl group is free ( κ1 -S), the internal alkene proton (=CH) resonates around 5.8–6.0 ppm. Upon coordination ( κ2 -S,C), π -backbonding from the metal shields this proton, shifting it significantly upfield to 3.5–4.5 ppm .

Section 3: Quantitative Diagnostic Data

To ensure your protocols are self-validating, always cross-reference your in situ NMR data against established benchmarks. Use the table below to instantly identify the state of your ADPS ligand in solution.

Table 1: Diagnostic ³¹P and ¹H NMR Parameters for ADPS Coordination States

Species / State³¹P NMR Shift (ppm)¹H NMR (Allyl =CH) Shift (ppm)Reactivity Implication
Free ADPS Ligand ~42.0~5.8 - 6.0N/A (Baseline)
κ1 -S Coordinated 45.0 - 55.0~5.8 - 6.0 (Unshifted)High (Vacant site available)
κ2 -S,C Chelated 35.0 - 45.03.5 - 4.5 (Upfield shift)Low (Active site blocked)
Desulfurized (Free Phosphine) -15.0 to -20.0~5.8 - 6.0Catalyst Degradation (P=S cleavage)
Phosphine Oxide (Oxidized) 25.0 - 30.0~5.8 - 6.0Catalyst Deactivation (Air exposure)

(Note: Exact shifts will vary slightly depending on the specific transition metal and trans-ligands).

Section 4: Field-Proven Experimental Protocols

Protocol 1: Solvent-Tuning for Hemilabile Activation

Objective: Shift the thermodynamic equilibrium from the inactive κ2 -S,C chelate to the catalytically active κ1 -S state. Causality: Non-polar solvents (e.g., toluene, hexanes) lack the donor ability to stabilize the metal center, forcing the allyl group to bind intramolecularly. Introducing a coordinating solvent provides an intermolecular ligand that outcompetes the weak η2 -alkene interaction.

Step-by-Step Methodology:

  • Baseline Validation: Dissolve 5 mg of the ADPS complex in 0.5 mL of C₆D₆. Acquire a ¹H NMR spectrum. A multiplet at 3.5–4.5 ppm confirms the allyl group is coordinated (inactive state).

  • Solvent Exchange: Evaporate the C₆D₆ under a gentle stream of N₂. Redissolve the complex in 0.5 mL of a coordinating deuterated solvent (e.g., THF-d₈ or CD₃CN).

  • Activation Validation: Re-acquire the ¹H NMR spectrum. The disappearance of the 3.5–4.5 ppm signal and the emergence of a new multiplet at 5.8–6.0 ppm validates that the allyl group has dissociated, opening the active site.

  • Catalytic Execution: Proceed with substrate addition, maintaining the coordinating solvent in the bulk reaction mixture to ensure continuous turnover.

Protocol 2: Silver-Mediated Halide Abstraction

Objective: Artificially generate a highly electrophilic metal center to accelerate substrate binding, bypassing the electronic dampening effect of the P=S ligand. Causality: The P=S moiety is a weak σ -donor, which can make the metal center insufficiently nucleophilic for challenging oxidative additions. By adding a halide scavenger (AgOTf or AgBF₄), a halide ligand is precipitated, creating a highly reactive cationic metal center that rapidly binds the substrate.

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve the ADPS-metal halide precatalyst (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Abstraction: Add AgOTf (1.05 equiv) wrapped in aluminum foil (to prevent photodecomposition). Stir vigorously at room temperature for 15 minutes.

  • Visual Validation: The immediate formation of a cloudy white precipitate (AgX) confirms successful halide abstraction.

  • Spectroscopic Validation: Filter the solution through a 0.2 μm PTFE syringe filter. A ³¹P NMR of the filtrate will show a downfield shift (typically +2 to +5 ppm) relative to the precatalyst, confirming the formation of the cationic species.

  • Execution: Introduce the substrate to the activated filtrate and monitor the reaction progress.

References

  • Hemilabile Properties of the η3-Allyldiphenylphosphine (ADPP) Homophosphaallyl Ligand: Synthesis and Reactions of[(η5-C5Me5)Ru(η3-ADPP)(η1-ADPP)][PF6] Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Air-Stable Phosphine Sulfide Ligand Precursors for Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Aryl Chlorides with Aryl Grignard Reagents Source: Organometallics (ACS Publications) URL:[Link]

  • C–P or C–H Bond Cleavage of Phosphine Oxides Mediated by an Yttrium Hydride Source: Organometallics (ACS Publications) URL:[Link]

  • Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction Source: Organometallics (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Allyldiphenylphosphine Oxide vs. Sulfide in Advanced Chemical Synthesis

Executive Summary In the design of organophosphorus ligands, flame retardants, and active pharmaceutical intermediates, the choice of the phosphorus chalcogenide—specifically oxides (P=O) versus sulfides (P=S)—dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of organophosphorus ligands, flame retardants, and active pharmaceutical intermediates, the choice of the phosphorus chalcogenide—specifically oxides (P=O) versus sulfides (P=S)—dictates the thermodynamic and chemical limits of the molecule. Allyldiphenylphosphine oxide (ADPPO) and allyldiphenylphosphine sulfide (ADPPS) serve as ideal comparative models. While both feature a versatile allyl moiety for cross-coupling or polymerization, their stability profiles diverge drastically due to fundamental differences in bond energetics. This guide objectively compares their thermal and oxidative stabilities, providing researchers with self-validating experimental protocols to quantify degradation and make informed structural choices.

Mechanistic Grounding: The Chalcogen Divide

The stability of these compounds is rooted in the electronic nature of the phosphorus-chalcogen double bond.

  • Allyldiphenylphosphine Oxide (ADPPO): The phosphoryl (P=O) bond is one of the strongest double bonds in chemistry, with a bond dissociation energy (BDE) exceeding 130 kcal/mol. This exceptional stability is driven by strong σ-bonding coupled with significant pπ-dπ (or negative hyperconjugation) back-donation from oxygen to phosphorus. Consequently, ADPPO acts as a thermodynamic sink, exhibiting extreme resistance to oxidative and thermal stress 1. Its robust nature makes it highly valuable in structural studies of lithiated complexes [[2]]() and as a highly stable electron-transport component in OLED materials 3.

  • Allyldiphenylphosphine Sulfide (ADPPS): The thiophosphoryl (P=S) bond is considerably weaker (BDE ~90 kcal/mol) due to poorer orbital overlap between the 3p orbitals of sulfur and phosphorus 4. In ADPPS, the P=S bond acts as a reactive handle rather than a thermodynamic sink. Under thermal or oxidative stress, ADPPS is prone to desulfurization or conversion into the more stable phosphine oxide. Furthermore, the generation of thiyl radicals under high thermal stress can inadvertently initiate the isomerization of the adjacent allyl group to a thermodynamically favored propenyl group.

Quantitative Performance Matrix

PropertyAllyldiphenylphosphine Oxide (ADPPO)Allyldiphenylphosphine Sulfide (ADPPS)
Bond Dissociation Energy (P=X) ~135 kcal/mol~90 kcal/mol
Thermal Decomposition Onset (T_d) > 250 °C~ 180–200 °C
Oxidative Stability (H₂O₂, 24h) Inert (0% conversion)Highly Reactive (>95% conversion to P=O)
Allyl Group Isomerization (200 °C) Slow (requires strong base/catalyst)Moderate (accelerated by P=S cleavage radicals)

Self-Validating Experimental Workflows

To objectively evaluate these stability differences, we employ a dual-stress workflow monitored by quantitative multinuclear NMR (¹H and ³¹P). This system is self-validating: ³¹P NMR tracks the integrity of the phosphorus center, while ¹H NMR simultaneously tracks the allyl moiety.

Protocol 1: Thermal Stress & Allyl Isomerization Assay

Causality & Validation: Using strictly degassed, anhydrous solvents prevents premature oxidation, ensuring any observed degradation is purely thermal. Triphenylphosphine (TPP) is used as an internal standard because its ³¹P chemical shift does not overlap with ADPPO or ADPPS. This creates a closed mass-balance system to verify if material was lost to precipitation or volatilization during heating.

  • Sample Preparation: Dissolve 0.5 mmol of ADPPO and ADPPS in separate Schlenk tubes containing 5 mL of anhydrous, degassed deuterated toluene (toluene-d8).

  • Standard Addition: Add 0.1 mmol of TPP to each tube as an internal integration standard.

  • Thermal Cycling: Seal the tubes under an argon atmosphere and heat to 200 °C in a temperature-controlled sand bath for 24 hours.

  • NMR Acquisition: Cool to 25 °C. Acquire ³¹P{¹H} and ¹H NMR spectra.

  • Data Extraction: Calculate degradation by integrating the starting material ³¹P peak against the TPP standard. In the ¹H NMR, integrate the multiplet at ~5.8 ppm (allyl methine) versus the new doublet of quartets at ~6.2 ppm (propenyl methine) to quantify thermal isomerization.

Protocol 2: Oxidative Degradation Workflow

Causality & Validation: This protocol evaluates chemical stability against reactive oxygen species. Quenching with sodium thiosulfate is a critical self-validating step; it halts the oxidation precisely at 4 hours, ensuring the NMR integration reflects the true kinetic state rather than an artifact of sample queuing in the spectrometer.

  • Reaction Setup: Dissolve 0.5 mmol of each compound in 5 mL of dichloromethane (DCM) in separate vials.

  • Oxidation: Introduce 1.0 mmol of 30% aqueous hydrogen peroxide (H₂O₂) to each vial. Stir vigorously at 25 °C for exactly 4 hours.

  • Quenching: Add 2 mL of saturated aqueous sodium thiosulfate to neutralize unreacted peroxides.

  • Extraction: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze via ³¹P NMR. ADPPS will show a near-complete shift from ~42 ppm (P=S) to ~29 ppm (P=O), validating its oxidative lability. ADPPO will remain unchanged.

Workflow Visualization

StabilityWorkflow Start Allyldiphenylphosphine Derivatives ADPPO ADPPO (Oxide) P=O BDE: ~135 kcal/mol Start->ADPPO ADPPS ADPPS (Sulfide) P=S BDE: ~90 kcal/mol Start->ADPPS Thermal Thermal Stress (200°C, Argon) ADPPO->Thermal Oxidative Oxidative Stress (H2O2, 25°C) ADPPO->Oxidative ADPPS->Thermal ADPPS->Oxidative Stable Highly Stable (Intact Allyl & P=O) Thermal->Stable Inert Degraded Degradation (Desulfurization & Isomerization) Thermal->Degraded Radical Cleavage Oxidative->Stable Inert Converted Rapid Oxidation (Conversion to P=O) Oxidative->Converted S to O Exchange

Comparative degradation pathways of ADPPO and ADPPS under thermal and oxidative stress.

Conclusion

For applications requiring high-temperature processing or long-term atmospheric stability (such as polymer additives or OLED hosts), ADPPO is the unequivocally superior choice due to the thermodynamic resilience of the P=O bond. Conversely, ADPPS should be reserved for intermediate synthetic steps where the lability of the P=S bond can be exploited for further functionalization, provided that thermal and oxidative exposures are strictly controlled.

References

  • Science of Synthesis 31.
  • Organometallics (ACS Publications)
  • Chemistry of Materials (ACS Publications)
  • Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes MDPI URL

Sources

Comparative

Comprehensive Comparison Guide: Catalytic Activity of Allyldiphenylphosphine Sulfide vs. Triphenylphosphine Sulfide

As a Senior Application Scientist, selecting the optimal organophosphorus ligand or organocatalyst is critical for driving reaction efficiency, stereoselectivity, and catalyst longevity. Historically, tertiary phosphines...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal organophosphorus ligand or organocatalyst is critical for driving reaction efficiency, stereoselectivity, and catalyst longevity. Historically, tertiary phosphines have dominated transition metal catalysis. However, their susceptibility to oxidation has driven the adoption of air-stable phosphine sulfides .

This guide provides an in-depth technical comparison between two distinct phosphine sulfides: Triphenylphosphine sulfide (TPPS) and Allyldiphenylphosphine sulfide (ADPPS) . By analyzing their electronic properties, coordination behaviors, and experimental performance, this guide establishes a framework for deploying these compounds in advanced synthetic workflows.

Molecular & Electronic Divergence

The catalytic utility of a phosphine sulfide is dictated by the σ -donating and π -accepting properties of the P=S bond, coupled with the steric and electronic influence of its substituents.

  • Triphenylphosphine Sulfide (TPPS): TPPS ( Ph3​P=S ) acts as a robust, purely monodentate ligand. The highly stable P=S bond is a weak σ -donor but a strong π -acceptor[1]. This unique electronic profile stabilizes electron-rich metal centers like Pd(0) without blocking the oxidative addition of substrates, preventing the precipitation of inactive palladium black[2]. Additionally, TPPS serves as a highly efficient sulfur-transfer organocatalyst[3].

  • Allyldiphenylphosphine Sulfide (ADPPS): ADPPS ( CH2​=CH−CH2​−P(S)Ph2​ ) introduces a critical structural paradigm: hemilability . The presence of the allyl group provides a secondary coordination site (the alkene π -system). In transition metal catalysis, ADPPS can act as a bidentate ligand (coordinating via both the S atom and the C=C bond). The alkene can dynamically detach to open a coordination vacancy for incoming substrates, accelerating the catalytic cycle while maintaining baseline stabilization. Furthermore, ADPPS and its derivatives are pivotal in Ir-catalyzed asymmetric allylic substitutions[4].

Comparative Catalytic Workflows

TPPS: Sulfur Transfer Organocatalysis

TPPS is highly valued for its stoichiometric and catalytic ability to transfer sulfur, most notably in the stereospecific conversion of epoxides to thiiranes (episulfides)[3][5]. The reaction is typically catalyzed by an acid (e.g., Trifluoroacetic acid, TFA), which activates the epoxide ring, lowering its LUMO to facilitate nucleophilic attack by the weakly nucleophilic sulfur of TPPS.

G A Epoxide B Activated Epoxide (+TFA) A->B H+ Activation C TPPS Attack (S-nucleophile) B->C Ph3P=S D Intramolecular Cyclization C->D E Thiirane + TPPO D->E Release of Ph3P=O

Mechanistic pathway of TPPS-mediated stereospecific conversion of epoxides to thiiranes.

TPPS: Air-Stable Ligand in Pd(0) Cross-Coupling

In Suzuki-Miyaura couplings, traditional Pd(PPh3​)4​ catalysts degrade rapidly in air. Substituting the ligand with TPPS yields air-stable Pd(0) complexes that maintain high catalytic turnover[2]. The P=S bond activates the catalytic cycle by promoting oxidative chalcogenide formation while resisting decomposition.

G Pd0 Pd(0)-TPPS Active Species PdII_OA Pd(II)-TPPS (Oxidative Addition) Pd0->PdII_OA Aryl Halide PdII_TM Pd(II)-TPPS (Transmetalation) PdII_OA->PdII_TM Arylboronic Acid PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product Yield

Catalytic cycle of Suzuki-Miyaura coupling stabilized by air-stable Pd(0)-TPPS complexes.

ADPPS: Hemilability and Asymmetric Allylic Substitution

In Iridium-catalyzed asymmetric allylic substitutions, secondary phosphine sulfides act as nucleophiles to generate chiral allylic phosphine sulfides (like ADPPS derivatives)[4]. When ADPPS is utilized as a ligand itself, its hemilabile nature prevents the over-stabilization (deactivation) of the metal center, a common pitfall with strongly coordinating bisphosphine ligands.

G Ir Ir(I) Catalyst PiAllyl π-Allyl-Ir Intermediate Ir->PiAllyl Allylic Alcohol Nuc Phosphine Sulfide Attack PiAllyl->Nuc Ph2P(=S)H Prod Chiral Allylic Phosphine Sulfide (ADPPS) Nuc->Prod Regeneration of Ir(I) Prod->Ir Catalytic Loop

Iridium-catalyzed asymmetric allylic substitution enabled by phosphine sulfides.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed with built-in validation steps (e.g., TLC monitoring, NMR confirmation) to confirm causality and reaction progression.

Protocol A: TPPS-Catalyzed Conversion of Epoxide to Thiirane

Objective: Stereospecific sulfur transfer using TPPS. Causality: Trifluoroacetic acid (TFA) protonates the epoxide oxygen. This polarization is strictly required because the P=S sulfur is a weak nucleophile; without acid activation, the reaction stalls.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of the target epoxide and 1.1 mmol of TPPS in 5.0 mL of anhydrous dichloromethane (DCM)[5].

  • Activation: Add 0.1 mmol of TFA dropwise at 0 °C. Validation: The solution may exhibit a slight color change indicating complexation.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane/Ethyl Acetate 9:1). Validation: The disappearance of the epoxide spot and the appearance of a less polar thiirane spot confirms the sulfur transfer.

  • Isolation: Quench with saturated NaHCO3​ to neutralize TFA. Extract with DCM, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography. The byproduct, triphenylphosphine oxide (TPPO), is highly polar and will be retained on the column, ensuring clean isolation of the thiirane.

Protocol B: Pd(0)-TPPS Catalyzed Suzuki-Miyaura Coupling

Objective: Air-stable C-C bond formation. Causality: Utilizing TPPS instead of PPh3​ prevents the oxidation of the ligand in air, maintaining the Pd center in its active catalytic state and preventing the precipitation of inactive Pd(0) black[2].

  • Setup: In a reaction vial exposed to air, combine 1.0 mmol of aryl iodide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of Cs2​CO3​ .

  • Catalyst Addition: Add 2 mol% of Pd(dba)2​ and 4 mol% of TPPS ligand.

  • Solvent & Heating: Add 5 mL of DMF. Heat the mixture to 125 °C for 12 hours.

  • Validation: Perform a 31P NMR on an aliquot. Validation: The persistence of the TPPS signal (~42 ppm) without the appearance of oxidized species confirms the ligand's air stability under harsh conditions.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the cross-coupled product via flash chromatography.

Quantitative Data & Performance Metrics

The following table synthesizes the comparative performance of TPPS and ADPPS across their primary catalytic domains, highlighting the trade-offs between stability and dynamic reactivity.

MetricTriphenylphosphine Sulfide (TPPS)Allyldiphenylphosphine Sulfide (ADPPS)
Primary Catalytic Role Stabilizing Ligand / Sulfur Transfer AgentHemilabile Ligand / Asymmetric Nucleophile
Coordination Mode Monodentate ( κ1 -S)Bidentate/Hemilabile ( κ1 -S, η2 -C=C)
Air & Moisture Stability Exceptionally High (Stable up to 125 °C in air)High (Resistant to rapid oxidation)
Suzuki-Miyaura Yield (Pd-cat) >95% (Even under atmospheric O2​ )Moderate (Alkene coordination can compete)
Epoxide Thiirane Yield 85 - 92% (Stereospecific)N/A (Steric/electronic mismatch for S-transfer)
Enantioselectivity (ee) N/A (Achiral applications)Up to 99.9% ee (in Ir-catalyzed substitutions)
Deactivation Capacity Low (Weak σ -donor prevents blocking)Very Low (Hemilability prevents metal trapping)

Conclusion

The selection between TPPS and ADPPS hinges on the mechanistic requirements of the catalytic cycle. TPPS is the definitive choice for processes requiring brute-force thermodynamic stability and continuous operation in aerobic environments, such as industrial Suzuki-Miyaura couplings or stoichiometric sulfur transfers. Conversely, ADPPS provides a sophisticated, hemilabile architecture. Its ability to dynamically coordinate and dissociate its allyl moiety makes it indispensable for complex asymmetric syntheses where rigid ligands would otherwise poison the metal catalyst.

References

  • Benchchem. "Triphenylphosphine Sulfide|High-Purity Reagent". Benchchem.
  • Benchchem.
  • ACS Publications. "Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction". Organometallics.
  • DICP. "Secondary Phosphine Sulfide-Enabled Iridium-Catalyzed Asymmetric Allylic Substitution".
  • ResearchGate. "Application of palladium(II)

Sources

Validation

allyldiphenylphosphine sulfide vs alkyl phosphine sulfides in cross-coupling

An in-depth technical comparison between allyldiphenylphosphine sulfide and alkyl phosphine sulfides reveals a fundamental divergence in transition-metal-catalyzed cross-coupling chemistry. While both classes of organoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between allyldiphenylphosphine sulfide and alkyl phosphine sulfides reveals a fundamental divergence in transition-metal-catalyzed cross-coupling chemistry. While both classes of organophosphorus compounds offer the practical advantage of being air- and moisture-stable—circumventing the need for glovebox handling typical of free phosphines—their mechanistic roles in catalysis are entirely distinct.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their divergent behaviors, comparing the highly efficient preligand properties of secondary alkyl phosphine sulfides against the non-innocent, substrate-like reactivity of tertiary allyldiphenylphosphine sulfides.

Mechanistic Divergence: Preligands vs. Reactive Substrates

The utility of a phosphine sulfide in cross-coupling is dictated by its ability to coordinate to the metal center (typically Nickel or Palladium) without undergoing undesired side reactions.

Alkyl Phosphine Sulfides: The Power of Tautomerization

Secondary alkyl phosphine sulfides, such as di-tert-butylphosphine sulfide ( tBu2​P(S)H ), act as highly active preligands [1]. Their efficacy stems from their ability to undergo tautomerization into phosphinothious acid ( R2​P−SH ). During a cross-coupling reaction (e.g., Kumada-Tamao-Corriu), the presence of a base or a Grignard reagent deprotonates this tautomer. This generates a highly electron-rich, anionic thiophosphinite ligand ( R2​P−S− ) that binds strongly to Nickel, drastically accelerating the oxidative addition of unactivated aryl chlorides [2].

G A Alkyl Phosphine Sulfide (e.g., tBu2P(S)H) B Tautomerization (Phosphinothious Acid) A->B Equilibrium C Deprotonation (Base or Grignard) B->C Base D Anionic Ligand [tBu2P-S]- C->D -H+ E Ni Coordination Highly Active Catalyst D->E +Ni(COD)2

Caption: Activation pathway of secondary alkyl phosphine sulfides into active Ni-catalysts.

Allyldiphenylphosphine Sulfide: Non-Innocent Reactivity

In stark contrast, allyldiphenylphosphine sulfide ( Ph2​P(S)CH2​CH=CH2​ ) is a tertiary phosphine sulfide [3]. Lacking a P–H bond, it cannot tautomerize to form an anionic donor. It is restricted to coordinating via the neutral sulfur atom, which is a weak, labile interaction (a hard-soft mismatch for low-valent Pd/Ni species).

More critically, the allyl moiety is chemically non-innocent. Low-valent transition metals (Pd(0) or Ni(0)) readily undergo oxidative addition into the allylic C–P bond. This cleaves the molecule and generates a π -allyl metal complex. Consequently, allyldiphenylphosphine sulfide acts as a reactive substrate or a catalyst poison rather than a stable spectator ligand, stalling standard cross-coupling cycles.

G A Allyldiphenylphosphine Sulfide (Ph2P(S)CH2CH=CH2) B S-Donor Coordination (Weak Ligand) A->B +Pd/Ni C Allylic C-P Cleavage (Non-Innocent) A->C Oxidative Addition D Low Catalytic Efficiency (Spectator Role) B->D Weak Binding E π-Allyl Metal Complex (Substrate Role) C->E Substrate Consumption

Caption: Divergent reactivity of allyldiphenylphosphine sulfide in transition-metal catalysis.

Quantitative Performance Comparison

The following table summarizes the operational and catalytic differences between these two classes of organophosphorus compounds based on established cross-coupling literature [1][2].

FeatureAlkyl Phosphine Sulfides (e.g., tBu2​P(S)H )Allyldiphenylphosphine Sulfide
Classification Secondary Phosphine SulfideTertiary Phosphine Sulfide
Air & Moisture Stability Excellent (Bench-stable for months)Excellent (Bench-stable)
Tautomerization Capacity Yes (to R2​P−SH )No (Lacks P–H bond)
Active Coordination Mode Anionic S-donor or S,P-bidentateNeutral S-donor (Highly labile)
Catalytic Role High-efficiency spectator ligandPoor ligand / Reactive substrate
Primary Metal Compatibility Nickel (Ni)Palladium (Pd) / Nickel (Ni)
Cross-Coupling Efficiency High (Yields >90% for unactivated Ar-Cl)Low (Stalls due to competitive allyl cleavage)

Experimental Methodologies

To validate the mechanistic claims above, the following self-validating protocols demonstrate the application of these compounds in the laboratory.

Protocol 1: Ni-Catalyzed Kumada Coupling using tBu2​P(S)H

This protocol leverages the tautomerization of the alkyl phosphine sulfide to couple unactivated aryl chlorides at room temperature. The Grignard reagent serves a dual role: activating the ligand and acting as the coupling partner.

Materials:

  • Ni(COD)2​ (3 mol%)

  • Di-tert-butylphosphine sulfide ( tBu2​P(S)H ) (3 mol%)

  • Aryl chloride (1.0 equiv)

  • Aryl Grignard reagent ( ArMgBr , 1.2 equiv, 1M in THF)

  • Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Activation: In a dry flask under nitrogen, dissolve Ni(COD)2​ and tBu2​P(S)H in anhydrous THF. Stir for 10 minutes at room temperature. The solution will shift in color as the active pre-catalyst forms.

  • Substrate Addition: Add the aryl chloride (1.0 equiv) to the stirring mixture.

  • Ligand Deprotonation & Coupling: Dropwise, add the Aryl Grignard reagent (1.2 equiv). The Grignard reagent immediately deprotonates the tautomerized phosphinothious acid to form the active anionic ligand, initiating the catalytic cycle.

  • Validation & Monitoring: Monitor the reaction via GC/MS. The self-validating nature of this setup means that if the ligand fails to deprotonate, the unactivated aryl chloride will remain >95% unreacted. Successful activation typically shows complete conversion within 2-4 hours at room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

G A 1. Catalyst Preparation Mix Ni(COD)2 + tBu2P(S)H B 2. Substrate Addition Add Aryl Chloride (1.0 eq) A->B C 3. Grignard Addition Dropwise ArMgX at RT B->C D 4. Reaction Monitoring GC/MS until completion C->D E 5. Quenching & Workup NH4Cl (aq) and Extraction D->E

Caption: Step-by-step workflow for Ni-catalyzed Kumada cross-coupling using alkyl phosphine sulfides.

Protocol 2: Mechanistic Probe of Allyldiphenylphosphine Sulfide

This protocol demonstrates why allyldiphenylphosphine sulfide is an ineffective spectator ligand for standard Suzuki-Miyaura couplings, acting instead as a reactive substrate.

Materials:

  • Pd2​(dba)3​ (2.5 mol%)

  • Allyldiphenylphosphine sulfide (5 mol%)

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • K2​CO3​ (2.0 equiv)

  • Toluene/Water (4:1)

Step-by-Step Procedure:

  • Setup: Combine Pd2​(dba)3​ , allyldiphenylphosphine sulfide, 4-bromotoluene, phenylboronic acid, and K2​CO3​ in a Schlenk tube.

  • Solvent Addition: Add degassed Toluene/Water (4:1) and heat to 80 °C.

  • Validation & Monitoring (The Failure Mode): Monitor via TLC and 31P NMR. Unlike standard phosphine ligands, the reaction will exhibit poor conversion of 4-bromotoluene. 31P NMR will show the rapid disappearance of the allyldiphenylphosphine sulfide peak and the emergence of diphenylphosphinothioic acid derivatives.

  • Causality: The Pd(0) center preferentially inserts into the allylic C–P bond of the ligand rather than the C–Br bond of the substrate, forming a π -allyl palladium complex and irreversibly poisoning the cross-coupling cycle.

Conclusion

For drug development professionals and synthetic chemists designing cross-coupling workflows, secondary alkyl phosphine sulfides represent a robust, air-stable alternative to traditional phosphines, particularly in Nickel catalysis. They form highly active, anionic ligands in situ. Conversely, allyldiphenylphosphine sulfide should be strictly avoided as a spectator ligand in cross-coupling, as its lack of a tautomerizable P–H bond and its highly reactive allyl group lead to catalyst deactivation and substrate-like behavior.

References

  • Li, G. Y.; Marshall, W. J. "Air-Stable Phosphine Sulfide Ligand Precursors for Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Aryl Chlorides with Aryl Grignard Reagents". Organometallics, 2002. URL:[Link]

  • Trofimov, B. A.; et al. "Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes". Green Chemistry, 2016. URL:[Link]

Comparative

The Definitive Guide to Validating Allyldiphenylphosphine Sulfide Synthesis: A Comparative Analysis of GC-MS, NMR, and HPLC Methods

In the landscape of synthetic chemistry, particularly in the development of novel ligands and organophosphorus reagents, the unambiguous validation of a target molecule's synthesis is paramount. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, particularly in the development of novel ligands and organophosphorus reagents, the unambiguous validation of a target molecule's synthesis is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of allyldiphenylphosphine sulfide synthesis. We will explore the nuances of this powerful technique, weigh its performance against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), and provide detailed, field-proven protocols to ensure the integrity of your synthetic outcomes.

Introduction: The Significance of Allyldiphenylphosphine Sulfide

Allyldiphenylphosphine sulfide is a versatile organophosphorus compound with applications ranging from ligand synthesis in catalysis to materials science. Its synthesis, typically achieved through the reaction of a diphenylphosphine precursor with an allyl-sulfur source, requires rigorous analytical validation to confirm the identity, purity, and yield of the final product. The presence of potential side-products, such as the corresponding phosphine oxide or unreacted starting materials, necessitates a robust analytical strategy.

GC-MS: A Powerful Tool for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary analytical technique for the analysis of volatile and semi-volatile compounds.[1][2] Its high separation efficiency and the definitive structural information provided by mass spectrometry make it an excellent choice for validating the synthesis of allyldiphenylphosphine sulfide.

The Causality Behind Experimental Choices in GC-MS

The successful GC-MS analysis of allyldiphenylphosphine sulfide hinges on several key experimental parameters. The choice of the GC column is critical; a low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often suitable for the separation of organophosphorus compounds.[3] The temperature program must be optimized to ensure adequate separation of the analyte from any impurities without causing on-column degradation. The mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern, or "fingerprint," of the molecule, allowing for confident identification.

A Comparative Look: GC-MS vs. NMR and HPLC

While GC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Here, we compare GC-MS with NMR and HPLC for the analysis of allyldiphenylphosphine sulfide.

FeatureGC-MSNMR SpectroscopyHPLC
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Nuclear spin transitions in a magnetic field.Separation by polarity and interaction with stationary phase, detection by UV-Vis or other detectors.
Strengths High sensitivity, excellent for volatile compounds, provides molecular weight and fragmentation data for structural elucidation.[2]Provides detailed structural information, non-destructive, excellent for identifying isomers and functional groups.Versatile for a wide range of compounds, including non-volatile and thermally labile ones, excellent for quantification.[1]
Limitations Requires volatile and thermally stable analytes, potential for on-column degradation.Lower sensitivity compared to MS, can be complex to interpret for impure samples.[4]May require method development to find a suitable column and mobile phase, resolution can be lower than GC for some compounds.
Sample Prep Simple dilution in a volatile solvent.Dissolution in a deuterated solvent.Dissolution in the mobile phase, may require filtration.

Experimental Protocols

Synthesis of Allyldiphenylphosphine Sulfide (A Proposed Method)

This protocol is adapted from the synthesis of related phosphine sulfides.

Materials:

  • Diphenylphosphine

  • Allyl mercaptan

  • Sulfur

  • Toluene (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • To a stirred solution of diphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add elemental sulfur (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours until the complete consumption of diphenylphosphine is observed by TLC.

  • To the resulting solution of diphenylphosphine sulfide, add allyl mercaptan (1.2 equivalents).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford allyldiphenylphosphine sulfide as a white solid.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Dissolve a small amount of the purified product (approx. 1 mg) in 1 mL of dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

NMR Spectroscopy Analysis Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The chemical shift of the phosphorus atom is highly indicative of its oxidation state and coordination environment.[5]

HPLC Analysis Protocol

This protocol is adapted from methods for related phosphine sulfides.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, a small amount of formic acid can be added.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

Expected GC-MS Results

The GC chromatogram should show a major peak corresponding to allyldiphenylphosphine sulfide. The mass spectrum of this peak will exhibit a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.

Expected NMR Results
  • ¹H NMR: Will show characteristic signals for the allyl group (multiplets in the vinyl region and a doublet for the CH₂ group) and the phenyl groups (multiplets in the aromatic region).

  • ¹³C NMR: Will show distinct signals for the carbons of the allyl and phenyl groups.

  • ³¹P NMR: A single peak in the expected chemical shift range for a phosphine sulfide will be observed.

Expected HPLC Results

The HPLC chromatogram should display a single major peak for the pure product. The retention time can be used for identification and the peak area for quantification.

Visualizing the Workflow

Validation_Workflow cluster_Synthesis Synthesis cluster_Analysis Analytical Validation cluster_Decision Conclusion Synthesis Synthesis of Allyldiphenylphosphine Sulfide Purification Column Chromatography Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Purity & Identity NMR NMR Spectroscopy Purification->NMR Structural Confirmation HPLC HPLC Analysis Purification->HPLC Purity & Quantification Conclusion Synthesis Validated GCMS->Conclusion NMR->Conclusion HPLC->Conclusion

Caption: Workflow for the synthesis and multi-technique validation of allyldiphenylphosphine sulfide.

Conclusion: An Integrated Approach to Synthetic Validation

The successful synthesis of allyldiphenylphosphine sulfide requires a robust and multi-faceted analytical approach for validation. While GC-MS offers unparalleled sensitivity and structural information for volatile compounds, its combination with orthogonal techniques like NMR and HPLC provides a self-validating system that ensures the highest level of scientific integrity. By understanding the strengths and limitations of each method and implementing the detailed protocols provided in this guide, researchers can confidently confirm the identity, purity, and yield of their synthesized products, paving the way for their successful application in drug development and other scientific endeavors.

References

  • SIELC. (n.d.). Separation of Phosphine sulfide, triphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Yan, S., et al. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(3), 562-573.
  • Tanaka, H., et al. (1991). Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection. Journal of the Japan Society for Analytical Chemistry, 40(1), 35-39.
  • PrepChem.com. (n.d.). Synthesis of Allyl Diphenylphosphine Oxide. Retrieved from [Link]

  • Wang, J., & Zhang, Y. (1997). A Novel Synthesis of Allyl Sulfides by Organosamarium Reagents. Journal of Chemical Research, Synopses, (10), 338-339.
  • Ranu, B. C., & Dutta, P. (2003). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molecules, 8(1), 103-106.
  • News - Metoree. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Nishikawa, M., et al. (2020). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 182, 113119.
  • Kondo, K., et al. (2001). Utilization of Aryl Sulfide as a Novel Safety-Catch Linker for Solid Phase Organic Synthesis. Transactions of the Materials Research Society of Japan, 26(4), 1073-1076.
  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Perkel, A. L., et al. (1994). Application of Triphenylphosphine to the Gas Chromatographic Determination of Peroxides in the Oxidation Products of Organic Compound. Journal of Analytical Chemistry, 49(2), 184-189.

Sources

Validation

Comparative Guide: Coordination Strength and Selectivity of Phosphine Oxides vs. Phosphine Sulfides

As ligand design becomes increasingly critical in hydrometallurgy, nuclear waste remediation, and homogeneous catalysis, understanding the precise coordination mechanics of organophosphorus donors is paramount. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As ligand design becomes increasingly critical in hydrometallurgy, nuclear waste remediation, and homogeneous catalysis, understanding the precise coordination mechanics of organophosphorus donors is paramount. This guide provides an objective, data-driven comparison of the coordination strengths of phosphine oxides ( R3​P=O ) and phosphine sulfides ( R3​P=S ). By examining the causality behind their binding behaviors, researchers can rationally select the optimal ligand framework for specific metal separations.

Mechanistic Causality: HSAB Theory and Orbital Overlap

The fundamental divergence in coordination strength between phosphine oxides and phosphine sulfides is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The substitution of an oxygen atom for a sulfur atom on the pentavalent phosphorus center fundamentally alters the electronic landscape of the ligand.

  • Phosphine Oxides (Hard Donors): The P=O bond is highly polarized due to the high electronegativity of oxygen. This creates a significant partial negative charge ( δ− ) on the oxygen atom, rendering it a "hard" Lewis base. Phosphine oxides coordinate primarily through strong electrostatic (ionic) interactions . They exhibit exceptionally high binding affinities for "hard" metal cations, such as lanthanides ( Ln3+ ), early actinides ( Th4+,UO22+​ ), and early transition metals[1].

  • Phosphine Sulfides (Soft Donors): Sulfur is larger, less electronegative, and highly polarizable. Consequently, the P=S bond is less polarized. As a "soft" Lewis base, the phosphine sulfide coordinates via covalent orbital overlap , including σ -donation and π -backbonding from electron-rich metals. They bind strongly to "soft" transition metals like Pd2+ , Pt2+ , and Ag+ [2], but generally fail to displace hard ligands (like water or nitrates) from the inner coordination sphere of hard metals[3].

HSAB_Logic Ligand Organophosphorus Ligand PO Phosphine Oxide (P=O) Hard Donor (High Polarity) Ligand->PO PS Phosphine Sulfide (P=S) Soft Donor (High Polarizability) Ligand->PS HardMetals Hard Metals (Ln³⁺, Th⁴⁺, UO₂²⁺) PO->HardMetals Strong Electrostatic Interaction SoftMetals Soft Metals (Pd²⁺, Pt²⁺, Ag⁺) PO->SoftMetals Weak/Labile PS->HardMetals Incompatible PS->SoftMetals Strong Covalent (π-backbonding)

Coordination logic of P=O and P=S ligands based on HSAB theory.

Quantitative Comparison of Coordination Strength

To objectively compare coordination strength, we examine the extraction efficiency ( E% ) of these ligands in highly competitive, acidic aqueous environments. In such systems, the ligand must be strong enough to strip the hydration sphere and displace competing anions (e.g., nitrates).

The table below contrasts the performance of Carbamoylmethylphosphine oxide (CMPO) against its sulfide analog (CMPS), alongside commercial extractants like Cyanex 471 (triisobutylphosphine sulfide).

Ligand TypeRepresentative CompoundTarget Metal IonHSAB ClassificationExtraction Efficiency ( E% )Mechanistic Note
Phosphine Oxide Tris-CMPO Eu3+ / Am3+ Hard / Hard> 95% (in 1M HNO3​ )Strong electrostatic binding displaces nitrates[3].
Phosphine Sulfide Tris-CMPS Eu3+ / Am3+ Hard / Hard~ 0% (in 1M HNO3​ )Sulfur is too soft to coordinate hard f-elements[3].
Phosphine Sulfide Cyanex 471 Pd2+ / Ag+ Soft / Soft> 99%Forms highly stable covalent neutral complexes[1].
Phosphine Sulfide cis-dppe sulfide Pt2+ Soft / SoftQuantitative YieldForms near-perfect square-planar Pt−S bonds[2].

Analytical Insight: The complete failure of CMPS to extract Eu3+ or Am3+ from 1M HNO3​ proves that soft sulfur atoms cannot participate in the coordination of hard metals in an aqueous, acidic environment[3]. Conversely, phosphine sulfides excel in the recovery of precious soft metals, where phosphine oxides would be outcompeted by background hydration.

Self-Validating Experimental Protocols

To empirically determine the coordination strength and selectivity of a novel phosphine oxide or sulfide, researchers must employ orthogonal techniques. The following self-validating workflow combines biphasic solvent extraction (macroscopic affinity) with 31P NMR titrations (microscopic electronic environment).

Protocol A: Biphasic Solvent Extraction (Selectivity Profiling)

Causality: Liquid-liquid extraction forces the ligand to compete with water and strongly coordinating counter-ions (like NO3−​ ). Success here proves high inner-sphere coordination strength.

  • Phase Preparation: Dissolve the organophosphorus ligand (0.01 M) in a non-polar organic diluent (e.g., dodecane or dichloromethane). Prepare an aqueous phase containing 10−4 M of the target metal nitrate (e.g., Eu(NO3​)3​ or Pd(NO3​)2​ ) in 1.0 M HNO3​ .

  • Contact & Equilibration: Combine equal volumes of the organic and aqueous phases in a sealed vial. Agitate vigorously at 25°C for 60 minutes to ensure complete mass transfer and thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes to achieve sharp phase disengagement.

  • Quantification: Carefully aliquot the aqueous phase and analyze the remaining metal concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Self-Validation (Mass Balance Check): Strip the organic phase using a strong complexant (e.g., EDTA or thiourea for soft metals) and analyze via ICP-MS. The sum of the metal in the stripped organic phase and the post-extraction aqueous phase must equal the initial 10−4 M spike within a ±2% margin of error. If it does not, precipitation or third-phase formation has occurred, invalidating the coordination data.

Protocol B: 31P NMR Titration (Binding Affinity Determination)

Causality: Coordination of a metal to the P=O or P=S moiety withdraws electron density from the phosphorus atom, resulting in a quantifiable downfield chemical shift ( Δδ ) in the NMR spectrum.

  • Baseline Measurement: Record a quantitative 31P{1H} NMR spectrum of the free ligand (0.05 M) in CDCl3​ .

  • Titration: Sequentially add aliquots of a metal salt solution (e.g., PtCl2​(PhCN)2​ for sulfides[2]) from 0.1 to 2.0 molar equivalents.

  • Isotherm Generation: Plot the change in chemical shift ( Δδ ) against the metal-to-ligand ratio. Fit the curve to a 1:1 or 1:2 binding model to extract the dissociation constant ( Kd​ ).

  • Self-Validation (Orthogonal Confirmation): Perform Isothermal Titration Calorimetry (ITC) using the exact same solvent system and concentrations. The stoichiometry ( n ) and binding affinity ( Kd​ ) derived from the heat of coordination must match the NMR-derived values, confirming the thermodynamic validity of the coordination strength.

ExpWorkflow Step1 1. Ligand Preparation Equilibrate P=O / P=S in Organic Phase Step2 2. Metal Contact Mix with Aqueous Metals (1M HNO₃) Step1->Step2 Step3 3. Phase Separation Centrifuge & Isolate Phases Step2->Step3 Step4 4. ICP-MS Quantification Calculate Extraction Efficiency (%E) Step3->Step4 Step5 5. Self-Validation Mass Balance & ³¹P NMR Titration Step4->Step5

Self-validating experimental workflow for determining metal-ligand coordination strength.

Conclusion

The choice between a phosphine oxide and a phosphine sulfide is dictated by the target metal's position on the HSAB spectrum. Phosphine oxides provide unmatched coordination strength for hard, high-valent metals due to their highly polarized, electrostatic bonding nature. Conversely, phosphine sulfides sacrifice this electrostatic strength in favor of deep covalent orbital overlap, making them the superior choice for the selective coordination and extraction of soft transition metals in highly competitive media.

References

Sources

Comparative

Orthogonal Validation of Allyldiphenylphosphine Sulfide: A Comparative Guide to Elemental and Purity Analysis

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Imperative of Rigorous Validation In the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Imperative of Rigorous Validation

In the synthesis of advanced organophosphorus frameworks, allyldiphenylphosphine sulfide (CAS: 10061-87-7) serves as a critical intermediate and ligand building block[1]. For drug development professionals and materials scientists, the purity of such precursors dictates the success of downstream catalytic or biological applications.

Relying on a single analytical technique for purity validation introduces systemic blind spots. For instance, traditional chromatography (HPLC/GC) relies on the varying response factors of analytes and may miss non-chromophoric impurities. To establish a self-validating analytical package, a Senior Application Scientist must employ an orthogonal strategy: combining the absolute mass-balance of Elemental Analysis (EA) with the structural quantification of Quantitative NMR (qNMR) [2].

This guide objectively compares traditional elemental analysis (CHNS + ICP-OES) against modern alternative purity assays (qNMR and HRMS), providing field-proven protocols and causality-driven experimental design.

Analytical Strategy & Causality

The Limitation of Standard CHNS for Organophosphorus Compounds

Standard combustion analysis (CHNS) is the gold standard for determining Carbon, Hydrogen, Nitrogen, and Sulfur mass fractions[3]. However, quantifying Phosphorus (P) via combustion is notoriously unreliable. During combustion, phosphorus often forms refractory polyphosphates or non-volatile oxides (e.g., P₄O₁₀) that trap carbon or resist complete volatilization, skewing both C and P results[4].

The Causality-Driven Solution: To achieve a closed mass balance, the workflow must be bifurcated. CHNS is utilized strictly for C, H, and S. For Phosphorus, the compound must undergo aggressive microwave-assisted acid digestion to fully mineralize the organic matrix into orthophosphate, which is subsequently quantified using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [5].

The Role of qNMR as an Orthogonal Validator

While EA confirms the macroscopic atomic ratios, it cannot distinguish between the target molecule and an isomeric impurity or a mixture of contaminants that coincidentally mimic the target's elemental ratio. Quantitative NMR (qNMR) bridges this gap. Because the integrated signal area of a specific nucleus (e.g., ¹H or ³¹P) is directly proportional to the number of nuclei in the sample, qNMR provides an absolute purity value (w/w %) when referenced against a certified internal standard[6].

G Start Allyldiphenylphosphine Sulfide Batch Split Orthogonal Validation Strategy Start->Split Path1 Elemental Composition (Destructive) Split->Path1 Path2 Absolute Purity (Non-Destructive) Split->Path2 CHNS CHNS Analyzer (C, H, S %) Path1->CHNS ICP Microwave Digestion + ICP-OES (P %) Path1->ICP Recon Data Reconciliation & Cross-Validation CHNS->Recon ICP->Recon qNMR 1H & 31P qNMR (w/w %) Path2->qNMR HRMS LC-HRMS (Trace Impurities) Path2->HRMS qNMR->Recon HRMS->Recon Final Validated Reagent Recon->Final

Workflow for the orthogonal purity validation of allyldiphenylphosphine sulfide.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure internal consistency and traceability.

Protocol A: CHNS and ICP-OES Elemental Analysis

Target Formula: C₁₅H₁₅PS (MW: 258.32 g/mol )

  • CHNS Combustion Analysis:

    • Calibration: Calibrate the elemental analyzer using a certified reference material containing sulfur, such as sulfanilamide or methionine[3].

    • Execution: Weigh exactly 2.000 mg of allyldiphenylphosphine sulfide into a tin capsule using a microbalance. Combust at 1000 °C in an oxygen-rich environment.

    • Detection: Quantify CO₂, H₂O, and SO₂ via thermal conductivity detection (TCD) to yield %C, %H, and %S.

  • Microwave Digestion for ICP-OES (Phosphorus):

    • Digestion: Weigh 50.0 mg of the sample into a PTFE microwave vessel. Add 6.0 mL of concentrated HNO₃ (TraceMetal grade) and 2.0 mL of 30% H₂O₂. Digest at 200 °C for 20 minutes to ensure complete oxidation of the phosphine sulfide to phosphate[5].

    • Quantification: Dilute the digestate to 50.0 mL with ultrapure water. Analyze via ICP-OES monitoring the P emission line at 213.618 nm. Use an internal standard (e.g., Yttrium at 371.029 nm) to correct for matrix effects and plasma fluctuations.

Protocol B: ¹H Quantitative NMR (qNMR)
  • Standard Selection: Select a certified internal standard (IS) that does not overlap with the analyte signals. For allyldiphenylphosphine sulfide, Dimethyl sulfone (DMSO₂) is an excellent choice (singlet at ~3.0 ppm in CDCl₃).

  • Sample Preparation: Accurately co-weigh ~20.0 mg of the analyte and ~10.0 mg of the IS into a vial using a high-precision microbalance. Dissolve completely in 0.6 mL of CDCl₃.

  • Acquisition Parameters (Critical):

    • To ensure complete relaxation of all spins (causality for accurate integration), the relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton. Set D1​=60 seconds.

    • Acquire 64 transients with a 90° pulse angle.

  • Calculations: Calculate the absolute purity ( Px​ ) using the standard qNMR equation comparing the integral of the allyl protons against the IS singlet[6].

Data Presentation & Method Comparison

Table 1: Elemental Validation Results (Simulated Batch Data)

For allyldiphenylphosphine sulfide, the theoretical mass fractions are calculated based on the atomic weights (C: 12.011, H: 1.008, P: 30.974, S: 32.065).

ElementTheoretical (%)Experimental Mean (%)RSD (%)Analytical Method
Carbon (C) 69.7469.680.15CHNS Combustion
Hydrogen (H) 5.855.880.20CHNS Combustion
Sulfur (S) 12.4112.350.35CHNS Combustion
Phosphorus (P) 11.9911.920.40Microwave Digestion + ICP-OES

Interpretation: The experimental values fall within the generally accepted ±0.4% threshold for elemental analysis, confirming the bulk atomic composition.

Table 2: Comparison of Purity Validation Alternatives
FeatureEA (CHNS + ICP-OES)Quantitative NMR (qNMR)LC-HRMS
Primary Output Atomic mass fractionsAbsolute purity (w/w %)Exact mass & trace impurities
Destructive? YesNo (Sample recoverable)Yes
Standard Required Elemental calibrants (e.g., BBOT)Certified Internal StandardAnalyte reference (for quant)
Strengths Proves macroscopic formula; detects inorganic salts.Universal detection; highly accurate (±1-2%)[7].Unparalleled for identifying unknown trace impurities[6].
Weaknesses Blind to structural isomers; requires multiple instruments.Less sensitive to trace impurities (<0.1%).Poor absolute quantitation without extensive calibration.

Conclusion

Validating the purity of complex organophosphorus compounds like allyldiphenylphosphine sulfide requires a synergistic approach. While Elemental Analysis (CHNS + ICP-OES) remains the definitive method for confirming the macroscopic atomic formula and ruling out inorganic adulterants, it is structurally blind. qNMR serves as the ultimate orthogonal counterpart, providing absolute, structure-specific quantification without the need for a homologous reference standard[2].

For drug development professionals, employing this dual-pathway validation ensures that both the chemical identity and the absolute purity of the reagent are unequivocally established, preventing downstream synthetic failures or biological artifacts.

References

  • Determination of inorganic and organic P dissolved in water and Olsen extracts by inductively coupled plasma optical emission spectroscopy (ICP-OES) and colorimetry d-nb.info
  • Importance of Purity Evaluation and the Potential of Quantit
  • A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS Benchchem
  • How NMR Enhances Chemical Analysis Accuracy?
  • Phenylbis(allylamino)
  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins MDPI
  • (Pentamethylcyclopentadienyl)chloridoiridium(III)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Allyldiphenylphosphine Sulfide

This document provides essential, in-depth technical guidance for the safe handling and proper disposal of allyldiphenylphosphine sulfide (CAS No. 10061-87-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth technical guidance for the safe handling and proper disposal of allyldiphenylphosphine sulfide (CAS No. 10061-87-7). As researchers, scientists, and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety and regulatory compliance.

Hazard Assessment: Understanding the Compound

A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for allyldiphenylphosphine sulfide is not widely available, we can infer its primary hazards from its constituent functional groups and structurally similar compounds, such as allyldiphenylphosphine and other organophosphorus sulfides.

The molecule combines an organophosphine group, a reactive allyl group, and a sulfur atom. This structure suggests potential for toxicity, skin and eye irritation, and reactivity. Thermal decomposition may liberate hazardous gases such as sulfur oxides (SOx), phosphorus oxides (POx), and potentially phosphine.[1][2]

Hazard Profile (Inferred)DescriptionSupporting Source(s)
Acute Toxicity Likely harmful or toxic if swallowed or absorbed through the skin, a common trait for organophosphorus compounds.[3][4]Safety Data Sheet for Allyldiphenylphosphine[3], Safety Data Sheet for Allyl phenyl sulfide[4]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation upon contact.[3][5]Safety Data Sheet for Allyldiphenylphosphine[3], Chemical Substance Information for Allyldiphenylphosphine[5]
Respiratory Irritation May cause respiratory irritation if vapors or aerosols are inhaled.[3]Safety Data Sheet for Allyldiphenylphosphine[3]
Reactivity As a sulfide-bearing compound, it has the potential to generate toxic gases if exposed to certain pH conditions.[6] It is incompatible with strong oxidizing agents.[2]EPA Hazardous Waste Characteristics[6], Safety Data Sheet for Allyl Sulfide[2]
Environmental Hazard Data on ecotoxicity is limited, but organophosphorus compounds can be toxic to aquatic life. Prudent practice dictates preventing any release to the environment.[7]Organophosphorus Pesticide Standard SDS[7]

Pre-Disposal Operations: Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following protocols are mandatory to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a barrier between the researcher and the chemical.[8]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[9][10]

  • Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Body Protection : A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes is required. For larger quantities or in case of a significant spill potential, chemical-resistant coveralls should be considered.[9]

  • Respiratory Protection : All work with allyldiphenylphosphine sulfide should be conducted within a certified chemical fume hood to control vapor inhalation. If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used by trained personnel.[11]

Safe Storage and Handling
  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2]

  • Keep containers tightly closed when not in use.[3]

  • Use only non-sparking tools when handling the material, as related sulfides can be flammable.[2]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[12]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of allyldiphenylphosphine sulfide is a regulated process. This workflow ensures compliance with environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[13]

DisposalWorkflow Disposal Decision Workflow for Allyldiphenylphosphine Sulfide. cluster_prep Step 1: Collection & Segregation cluster_char Step 2: Waste Characterization (RCRA) cluster_disp Step 3: Final Disposal Collect Collect Waste (Allyldiphenylphosphine Sulfide & Contaminated Materials) Segregate Segregate from Incompatible Wastes Collect->Segregate Isolate in dedicated, closed, labeled container IsListed Is it a Listed Waste (P or U list)? Segregate->IsListed IsCharacteristic Does it exhibit a Characteristic? IsListed->IsCharacteristic No NonHaz Manage as Non-Hazardous Waste (Unlikely - Proceed with Caution) IsCharacteristic->NonHaz No Haz Manage as Hazardous Waste IsCharacteristic->Haz Yes (e.g., Reactivity D003 or Toxicity) ContactEHS Contact Institutional Environmental Health & Safety (EHS) Haz->ContactEHS LicensedDisposal Transfer to Licensed Hazardous Waste Disposal Facility ContactEHS->LicensedDisposal Incineration High-Temperature Incineration LicensedDisposal->Incineration Primary Method

Caption: Disposal Decision Workflow for Allyldiphenylphosphine Sulfide.

Step 1: Waste Collection and Segregation
  • Designated Waste Container : Dedicate a specific, chemically compatible (e.g., high-density polyethylene or glass) container for allyldiphenylphosphine sulfide waste.

  • Labeling : Clearly label the container as "Hazardous Waste: Allyldiphenylphosphine Sulfide" and include the date accumulation started.

  • Segregation : Do not mix this waste with other waste streams, especially strong acids or oxidizers, to prevent dangerous reactions.[14]

  • Contaminated Materials : Any materials grossly contaminated with the chemical, such as pipette tips, gloves, and absorbent pads from minor spills, must also be placed in this container.

Step 2: Hazardous Waste Characterization

Under RCRA, a waste is hazardous if it is "listed" or if it exhibits a "characteristic" of hazardous waste.[15]

  • Listed Waste : Allyldiphenylphosphine sulfide is not typically found on the P or U lists of acutely hazardous wastes.[16][17]

  • Characteristic Waste : The generator must determine if the waste exhibits any of the four characteristics:

    • Ignitability (D001) : While related sulfides can be flammable, this must be confirmed via testing if unknown.[15]

    • Corrosivity (D002) : Unlikely for this compound.

    • Reactivity (D003) : This is a key consideration. A waste is reactive if it is a sulfide-bearing waste that can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger when exposed to pH conditions between 2 and 12.5.[6] Given the sulfide moiety, it is prudent to manage this waste as potentially reactive.

    • Toxicity (D004-D043) : This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6]

Step 3: Final Disposal Pathway
  • Contact EHS/EH&S : Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS or EH&S) office. They will provide specific instructions for pickup and final disposal.

  • Licensed Disposal Facility : The only acceptable disposal method for laboratory-generated allyldiphenylphosphine sulfide waste is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]

  • Recommended Technology: High-Temperature Incineration : The preferred disposal technology for organophosphorus compounds is high-temperature incineration.[1][18] This process ensures the complete destruction of the molecule. The incinerator must be equipped with appropriate scrubbers and afterburners to neutralize the resulting acidic gases (SOx and POx).[1]

Note on Chemical Neutralization : While chemical degradation methods exist for some organophosphorus and sulfide compounds (e.g., oxidation or hydrolysis), these are not recommended for on-site disposal in a standard laboratory setting.[19][20][21] These reactions can be complex, may generate hazardous byproducts, and require specialized equipment and expertise. Such methods should only be considered after a thorough treatability study by qualified professionals.[21]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[22][23]

Small Spills (<100 mL, contained in a fume hood)
  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full, appropriate PPE as described in Section 2.1.

  • Containment : Use a spill absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[24]

  • Absorption : Slowly apply absorbent material, working from the outside in to minimize splashing.

  • Collection : Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.

  • Decontamination : Clean the spill surface with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[25]

Large Spills (>100 mL or outside of a fume hood)
  • Evacuate : Immediately evacuate the laboratory, alerting all personnel.

  • Isolate : Close the laboratory doors and prevent re-entry.

  • Call for Help : Contact your institution's emergency response number and the EHS office immediately. Provide the chemical name, location, and estimated quantity of the spill.[26]

  • Do Not Attempt to Clean : Do not attempt to clean a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection (e.g., SCBA).[22]

Post-Operational Protocol: Equipment Decontamination

All non-disposable equipment, such as glassware, spatulas, and reaction vessels, must be thoroughly decontaminated before being returned to general use.[7][27]

Decontamination Protocol
  • Initial Rinse : In a fume hood, perform a preliminary rinse of the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.[7]

  • Detergent Wash : Wash the equipment thoroughly with warm water and a laboratory detergent. Use a brush to scrub all surfaces.

  • Final Rinse : Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.

  • Drying : Allow the equipment to air dry completely or dry it in an oven.

  • Verification : For critical applications, a final solvent rinse can be collected and analyzed (e.g., by GC-MS) to confirm the absence of residual contamination.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). TRIS(1-AZIRIDINYL)- PHOSPHINE SULFIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Glaude, P. A., & Battin-Leclerc, F. (2000, August 4). Kinetic Study of the Combustion of Organophosphorus Compounds. DTIC. Retrieved from [Link]

  • Glaude, P. A., Melius, C., Pitz, W. J., & Westbrook, C. K. (n.d.). Detailed Chemical Kinetic Reaction Mechanisms for Incineration of Organophosphorus and Fluoro-Organophosphorus Compounds. UNT Digital Library. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Augusta University. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • Town of Oxford, MA. (n.d.). SOP 4: Spill Prevention, Response and Cleanup. Retrieved from [Link]

  • Peysson, F., et al. (2021). Oxidative Neutralisation of Sulfur-Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor. ChemCatChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 10). Phosphine. Retrieved from [Link]

  • BASF Agricultural Solutions. (2026). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphine. Retrieved from [Link]

  • NextSDS. (n.d.). Allyldiphenylphosphine — Chemical Substance Information. Retrieved from [Link]

  • USDA ARS. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Karimi, M., et al. (2026, February 7). Proposing Boric Acid as an Antidote for Aluminium Phosphide Poisoning. ResearchGate. Retrieved from [Link]

  • Levchik, S. V., & Weil, E. D. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. PMC - NIH. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). Safe Operating Procedure - Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Kieber, M., et al. (n.d.). Stabilization of aliphatic phosphines by auxiliary phosphine sulfides. PMC - NIH. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • McPherson, J. B., & Johnson, G. A. (n.d.). Thermal Decomposition of Some Phosphorothioate Insecticides. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, January 6). Sensing and Degradation of Organophosphorus Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Di Tuccio, M., et al. (2025, January 9). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Retrieved from [Link]

  • Azpargalieva, A. A., et al. (2023, April 26). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

  • M-R-S, T., et al. (2012, December 26). Two-Stage Decontamination of Organophosphorus Compounds on Sensitive Equipment Materials. ACS Publications. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Decontamination. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Medical Management Guidelines for Phosphine. Retrieved from [Link]

  • Martin Operating Partnership L.P. (n.d.). United States (US) Safety Data Sheet - Sulfur. Retrieved from [Link]

  • Tiger-Sul Products. (n.d.). Sulfur Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3660B: Sulfur Cleanup. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste. Retrieved from [Link]

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Handling

Personal protective equipment for handling Allyldiphenylphosphine sulfide

Handling specialized organophosphorus compounds like Allyldiphenylphosphine sulfide (CAS: 10061-87-7) requires moving beyond basic laboratory safety rules into a causality-driven operational mindset[1]. As a derivative o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organophosphorus compounds like Allyldiphenylphosphine sulfide (CAS: 10061-87-7) requires moving beyond basic laboratory safety rules into a causality-driven operational mindset[1]. As a derivative of tertiary phosphines and phosphine sulfides, this compound presents specific occupational hazards, including dermal irritation, ocular toxicity, and potential specific target organ toxicity (STOT SE 3)[2].

To ensure the highest standards of scientific integrity and personnel safety, this guide provides a self-validating framework for selecting Personal Protective Equipment (PPE) and executing operational and disposal workflows[3].

Hazard Causality & Biological Risk Assessment

Understanding why specific PPE is required is the cornerstone of laboratory safety. Organophosphorus sulfides are highly lipophilic[4]. If the chemical breaches standard laboratory barriers, this lipophilicity facilitates rapid dermal penetration, potentially leading to systemic absorption or severe contact dermatitis[4].

Unlike highly volatile organophosphine liquids, solid or crystalline phosphine sulfides pose a severe risk of aerosolized combustible dust generation during weighing and transfer[5]. The reactive nature of the P=S moiety dictates that standard single-layer latex gloves are fundamentally insufficient; the chemical's permeation rate requires the use of specific, chemically resistant elastomers to prevent breakthrough[3][6].

Quantitative PPE Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. The specifications reflect standard breakthrough resistance data for handling toxic organophosphorus compounds[3][7].

PPE CategoryRecommended EquipmentSpecification / Quantitative MetricScientific Justification
Hand Protection Double-layered Nitrile or Butyl RubberOuter: 8-mil NitrileInner: 4-mil NitrileLipophilic organophosphorus compounds degrade thin latex rapidly. Double-gloving provides a physical fail-safe against micro-tears and prolonged permeation[6].
Eye Protection Chemical Splash GogglesANSI Z87.1 certified, indirect ventingProtects against micro-particulate aerosolization and accidental solvent splashing during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, tight cuffsPrevents particulate accumulation on street clothing. FR material is strictly required if the compound is handled alongside flammable organic solvents[8].
Respiratory Certified Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm)Prevents the inhalation of combustible dust concentrations or toxic fumes generated during ambient handling[5][6].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each phase includes a mandatory verification step to ensure containment integrity before proceeding to the next hazard level.

Phase 1: Pre-Operation Verification

  • Fume Hood Validation: Verify the fume hood digital monitor reads between 80–120 fpm.

    • Self-Validation Step: Hold a single tissue (e.g., Kimwipe) near the sash gap; it should be gently and consistently pulled inward. Do not proceed if the airflow is turbulent or stagnant.

  • PPE Inspection: Don the inner 4-mil nitrile gloves, followed by the outer 8-mil gloves.

    • Self-Validation Step: Perform a visual and tactile inspection of the outer gloves for micro-tears, degradation, or expiration[8].

Phase 2: Weighing and Transfer

  • Static Mitigation: Wipe the exterior of the Allyldiphenylphosphine sulfide container and the analytical balance with an anti-static cloth. This prevents the electrostatic repulsion that causes powder aerosolization.

  • Enclosed Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass into a pre-tared, sealable glass vial.

  • Seal and Decontaminate: Cap the vial immediately inside the hood. Wipe the exterior of the sealed vial with a solvent-dampened tissue (e.g., ethanol) to remove invisible dust before removing the vial from the fume hood.

Phase 3: Equipment Decontamination

  • Quenching: Submerge spatulas and contaminated glassware in a dilute bleach (sodium hypochlorite) solution or an appropriate oxidizing bath inside the fume hood. This safely oxidizes residual phosphine sulfide into a significantly less reactive phosphine oxide derivative[9].

  • Rinsing: Rinse the equipment thoroughly with deionized water and collect the rinsate as hazardous waste.

Spill Response & Waste Disposal Plan

Organophosphorus compounds require stringent disposal logistics due to their environmental toxicity and potential to contaminate water systems[4].

Immediate Spill Response:

  • Isolate: Immediately lower the fume hood sash and alert nearby laboratory personnel.

  • Absorb: Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust generation[5]. Never sweep dry organophosphorus powders.

  • Collect: Use a non-sparking scoop to transfer the absorbent mixture into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Logistics:

  • Segregation: Collect all Allyldiphenylphosphine sulfide waste (including contaminated gloves, tissues, and quenching rinsate) in a designated "Halogenated/Organophosphorus Organic Waste" container.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Organophosphorus Sulfide (CAS 10061-87-7)"[8].

  • Destruction: Route the waste for high-temperature incineration through an EPA-approved (or local equivalent) hazardous waste management facility. Under no circumstances should this compound or its rinsate be discharged into the municipal sewer system[5][10].

Mechanistic Workflow Diagram

G Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Execution (Weighing & Transfer) PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination (Inert Absorbent) Spill->Decon Yes Waste Hazardous Waste (Incineration Protocol) Spill->Waste No Decon->Waste End Post-Op Hygiene & Log Entry Waste->End

Operational Workflow for Allyldiphenylphosphine Sulfide Handling, Spill Response, and Disposal.

References

  • Allyldiphenylphosphine sulfide — Chemical Substance Information. NextSDS.1

  • Allyldiphenylphosphine — Chemical Substance Information. NextSDS. 2

  • Navigating the Safe Handling of Pnppo: A Guide for Laboratory Professionals. Benchchem. 3

  • Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS. MDPI. 6

  • CHEMICAL HYGIENE PLAN. NC.gov. 7

  • Tri(1-aziridinyl)phosphine sulfide - SAFETY DATA SHEET. Fisher Scientific. 5

  • Policies and Regulations for Control of Toxic Substances in the Laboratory. EPA.gov. 10

  • Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS). UNM.edu. 8

  • Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. 4

  • Arylphosphine oxides. Thieme-Connect. 9

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